2-Nitroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O3/c3-2(5)1-4(6)7/h1H2,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDAKFBVTWGQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299360 | |
| Record name | 2-Nitroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14011-21-3 | |
| Record name | 14011-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitroacetamide: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-nitroacetamide, a nitro-containing organic compound. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a proposed synthetic pathway, designed for professionals in chemical research and drug development.
Chemical Structure and IUPAC Name
This compound is a simple organic molecule featuring a nitro group attached to the alpha-carbon of an acetamide functional group.
IUPAC Name: this compound[1]
Chemical Formula: C₂H₄N₂O₃[1]
Chemical Structure:
(Image Source: PubChem CID 279256)
Physicochemical and Computed Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. These properties are primarily computed and sourced from the PubChem database.
| Property | Value | Source |
| Molecular Weight | 104.07 g/mol | PubChem |
| Exact Mass | 104.02219199 Da | PubChem |
| XLogP3-AA (LogP) | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 84.9 Ų | PubChem |
| Heavy Atom Count | 7 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 93.6 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Experimental Protocols: Proposed Synthesis of this compound
Step 1: Synthesis of Ethyl Nitroacetate from Ethyl Acetoacetate
This procedure is adapted from the process described for the preparation of alkyl nitroacetates.
Materials:
-
Ethyl acetoacetate
-
Acetic anhydride
-
90% Nitric acid
-
Ethanol (ice-cold)
-
Anhydrous sodium carbonate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, charge 28 ml of acetic anhydride.
-
Cool the reaction mixture to -15 °C.
-
Slowly add 36.2 ml of ethyl acetoacetate, maintaining the temperature between -15 to -10 °C.
-
Through a new addition funnel, slowly add 12.25 ml of 99% nitric acid, ensuring the temperature is maintained between -15 to -10 °C. Caution: This reaction is violently exothermic.
-
After maintaining the reaction at this temperature for 3 hours, add a 5 ml aliquot of the reaction mixture to 19 ml of ice-cold ethanol.
-
Stir the ethanolic mixture for 10 minutes in an ice bath and then allow it to stir overnight at room temperature.
Step 2: Amidation of Ethyl Nitroacetate to this compound
This proposed step is based on the known reactivity of esters with ammonia to form amides (ammonolysis).
Materials:
-
Crude ethyl nitroacetate solution from Step 1
-
Anhydrous ammonia gas or concentrated aqueous ammonia
Procedure:
-
Cool the ethanolic solution of crude ethyl nitroacetate in an ice bath.
-
Bubble anhydrous ammonia gas through the solution at a slow rate, or add concentrated aqueous ammonia dropwise with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Mandatory Visualization: Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of this compound from ethyl acetoacetate.
Caption: Proposed two-step synthesis of this compound.
References
Physical and chemical properties of 2-Nitroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Nitroacetamide (CAS No. 14011-21-3). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's structural information, physical and chemical properties, spectral data, synthesis, and safety information. All quantitative data is presented in structured tables for ease of reference, and a key synthesis workflow is visualized.
Introduction
This compound is a nitro compound with the chemical formula C2H4N2O3.[1] Its structure consists of an acetamide backbone with a nitro group attached to the alpha-carbon. This functional group arrangement makes it a subject of interest for various chemical transformations and a potential building block in the synthesis of more complex molecules, including those with potential therapeutic applications. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the adjacent methylene protons and the amide functionality.
Structural Information
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 14011-21-3[1] |
| Molecular Formula | C2H4N2O3[1] |
| Molecular Weight | 104.07 g/mol [1] |
| Canonical SMILES | C(C(=O)N)--INVALID-LINK--[O-][1] |
| InChI Key | QXDAKFBVTWGQHQ-UHFFFAOYSA-N[1] |
Physical Properties
A summary of the known physical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally where critical.
| Property | Value | Source |
| Melting Point | 106-107 °C | [2][3] |
| Boiling Point (Predicted) | 336.1 ± 25.0 °C | [2][3] |
| Appearance | White to yellow solid | [4] |
| Solubility | Soluble in some organic solvents such as alcohols, ethers, and ketones. | [2] |
Chemical Properties
| Property | Value | Source |
| pKa (Predicted) | 6.20 ± 0.29 | [2][3] |
| Stability | Stable under normal temperature and pressure. May explode under high temperature, intense friction, or strong impact. | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two main signals. The two protons of the methylene group (CH2) adjacent to the nitro group would appear as a singlet, significantly downfield due to the strong electron-withdrawing effect of the nitro group. The two protons of the amide group (NH2) would also appear as a broad singlet. The exact chemical shifts would be dependent on the solvent used.[1]
-
¹³C NMR: The carbon-13 NMR spectrum would display two signals corresponding to the two carbon atoms in the molecule. The carbonyl carbon of the amide group will appear significantly downfield (typically in the 160-180 ppm range). The methylene carbon attached to the nitro group will also be deshielded and appear at a characteristic chemical shift.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
-
C=O stretching: A strong absorption band around 1650-1690 cm⁻¹ for the amide carbonyl group.
-
N-O stretching (nitro group): Two strong bands, typically around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[1]
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group (NO2), the amide group (NH2), and other characteristic fragments.[1]
Synthesis
A common method for the preparation of this compound involves the reaction of a nitroacetic acid ester with an amine, followed by purification. A general workflow for a related synthesis of N,N-dimethyl-2-nitroacetamide is described as the addition of an amine to a cooled nitroacetate ester.[5]
A plausible synthesis route for this compound is the reaction of nitroacetic acid with ammonia or an ammonia equivalent.
A general workflow for the synthesis of this compound.
Experimental Protocol (General Procedure for a related compound): A detailed experimental protocol for the synthesis of N,N-dimethyl-2-nitroacetamide is as follows: NHMe2 (40% solution in H2O, 10 mL) was added to cooled (ice bath) methyl nitroacetate (0.5 g, 4.20 mmol) and the mixture maintained on stirring at room temperature.[5] After 6 days, the excess amine was removed by a stream of nitrogen.[5] Then, a solution of HCl (20% in H2O) was dropwise added to pH = 2.[5] The mixture was extracted with Et2O (4 × 35 mL) and the combined organic layers were dried on Na2SO4, filtered, concentrated under reduced pressure and the solid residue purified by flash chromatography on silica gel.[5]
Reactivity
The chemical reactivity of this compound is largely dictated by the presence of the nitro and amide functional groups.
-
Acidity of α-protons: The methylene protons alpha to the nitro group are significantly acidic due to the strong electron-withdrawing nature of the nitro group. This allows for the formation of a resonance-stabilized carbanion, making this compound a potential precursor for C-C bond formation reactions. A study on related nitroacetamides has shown surprisingly low pKa values for the C-H bond, comparable to acetic acid in water.[5]
-
Reactions of the Amide Group: The amide functionality can undergo hydrolysis under acidic or basic conditions to yield nitroacetic acid and ammonia. It can also be subject to other reactions typical of amides.
Applications in Drug Development
While specific information on the application of this compound in drug development is limited, nitro-containing compounds are a well-established class of therapeutic agents with a broad spectrum of biological activities. They are known to act as antibacterial, antiprotozoal, and anticancer agents. The nitro group can be reduced in vivo to form reactive nitrogen species that can damage cellular macromolecules. Further research is required to explore the potential pharmacological profile of this compound and its derivatives.
Safety and Handling
This compound is classified as a flammable solid and is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. As it may be explosive under certain conditions, it should be handled with care, avoiding high temperatures, friction, and impact.[2]
Conclusion
This compound is a simple yet functionally rich organic molecule. This guide has summarized its key physical and chemical properties, providing a foundation for its use in research and development. While some experimental data is available, further investigation into its solubility, reactivity, and biological activity is warranted to fully elucidate its potential applications, particularly in the field of medicinal chemistry. The provided information, tables, and diagrams aim to serve as a practical resource for scientists working with this compound.
References
Navigating the Solubility Landscape of 2-Nitroacetamide: A Technical Guide for Researchers
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of 2-nitroacetamide. It provides a comprehensive overview of the available data, outlines detailed experimental protocols for solubility determination, and explores computational approaches for predicting solubility.
Executive Summary
This compound is a chemical compound with potential applications in various fields of chemical research and development. A thorough understanding of its solubility in different solvents is crucial for its synthesis, purification, formulation, and application. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of experimentally determined quantitative solubility data for this compound in a wide range of organic and aqueous solvents. This guide addresses this data gap by providing a framework for researchers to determine and predict the solubility of this compound.
Physicochemical Properties of this compound
While extensive solubility data is lacking, some fundamental physicochemical properties of this compound have been reported. These properties are essential for understanding its potential behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₂H₄N₂O₃ | PubChem[1] |
| Molecular Weight | 104.07 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 14011-21-3 | PubChem[1] |
| Computed XLogP3-AA | -0.9 | PubChem[1] |
Experimental Determination of Solubility
Given the absence of published data, experimental determination is the most reliable method to obtain accurate solubility values for this compound. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
Principle of the Isothermal Shake-Flask Method
The shake-flask method involves creating a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant can be measured, which represents its solubility at that temperature.
Detailed Experimental Protocol
3.2.1. Materials and Equipment
-
This compound (solid, of known purity)
-
A selection of solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a calibrated gravimetric method)
3.2.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for a period to allow the excess solid to sediment. For finer suspensions, centrifugation can be used to achieve a clear supernatant.
-
Sample Withdrawal and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method.
-
HPLC-UV/UV-Vis: Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the sample from the supernatant to fall within the linear range of the calibration curve and determine its concentration.
-
Gravimetric Method: A known volume of the filtered supernatant is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid this compound is determined.
-
-
Data Reporting: Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide estimations of solubility. These methods are valuable for initial screening and for prioritizing experimental work.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
References
Spectroscopic Profile of 2-Nitroacetamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitroacetamide (C₂H₄N₂O₃), a molecule of interest in various chemical and pharmaceutical research domains. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.
Chemical Structure and Properties
This compound is a simple organic compound with the following structure:
O₂N-CH₂-C(O)NH₂
Figure 1: Chemical Structure of this compound.
Key identifiers for this compound are:
-
Molecular Formula: C₂H₄N₂O₃
-
Molecular Weight: 104.07 g/mol
-
CAS Number: 14011-21-3[1]
Spectroscopic Data
The following sections detail the NMR, IR, and Mass Spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (ppm) | Assignment |
| Data not available in search results | C=O |
| Data not available in search results | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| Data not available in search results | N-H stretch | Amide |
| Data not available in search results | C=O stretch | Amide |
| Data not available in search results | NO₂ asymmetric stretch | Nitro group |
| Data not available in search results | NO₂ symmetric stretch | Nitro group |
| Data not available in search results | C-N stretch |
Note: The presence of IR spectra is noted in chemical databases, but a detailed peak list was not found in the performed searches.[1] The expected characteristic absorption bands are listed based on the known functional groups of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results | [M]⁺ (Molecular Ion) | |
| Data not available in search results | [M-NO₂]⁺ | |
| Data not available in search results | [C(O)NH₂]⁺ |
Note: Mass spectrometry data for this compound is indicated in resources such as PubChem, but the specific m/z values and their relative intensities were not available in the search results.[1] The table outlines the expected major fragments.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. Therefore, the following sections describe generalized protocols for the analysis of a solid organic compound like this compound.
NMR Spectroscopy Protocol
A general protocol for obtaining ¹³C NMR spectra of a small organic molecule is as follows:
References
Crystal Structure of 2-Nitroacetamide: A Case of Undetermined Experimental Structure
Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the crystal structure of 2-Nitroacetamide (C₂H₄N₂O₃) will find that, to date, a publicly available, experimentally determined crystal structure for this compound has not been deposited in major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).
Our comprehensive search for single-crystal X-ray diffraction data, unit cell parameters, and detailed experimental protocols for this compound has yielded no specific results for this molecule. The scientific literature and crystallographic repositories contain data for structurally related compounds, but not for this compound itself.
In the absence of experimental data for the target compound, this guide will provide a detailed analysis of a closely related molecule, 2'-Nitroacetanilide (N-(2-nitrophenyl)acetamide) , for which a complete crystal structure is available. This will serve as a valuable reference, illustrating the type of data and analysis that would be presented for this compound, should its structure be determined in the future. The methodologies and data presentation formats are directly applicable to the study of small organic molecules relevant to pharmaceutical and materials science research.
Alternative Case Study: Crystal Structure of 2'-Nitroacetanilide
The crystal structure of 2'-Nitroacetanilide (C₈H₈N₂O₃) provides a useful proxy for understanding the crystallographic characteristics of related nitro-amide compounds. The data presented below is sourced from the Crystallography Open Database (COD) entry 1519899.
Data Presentation
A summary of the key crystallographic data for 2'-Nitroacetanilide is presented in the tables below for clear comparison and reference.
Table 1: Crystal Data and Structure Refinement for 2'-Nitroacetanilide
| Parameter | Value |
| Empirical Formula | C₈H₈N₂O₃ |
| Formula Weight | 180.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a | 10.5564 Å |
| b | 4.9758 Å |
| c | 15.4117 Å |
| α | 90.00° |
| β | 97.134° |
| γ | 90.00° |
| Residual Factor | 0.0556 |
Table 2: Selected Bond Lengths for 2'-Nitroacetanilide
| Bond | Length (Å) |
| N1 - C7 | 1.355 |
| C7 - O1 | 1.231 |
| C7 - C8 | 1.506 |
| N1 - C1 | 1.417 |
| C1 - C2 | 1.385 |
| C2 - N2 | 1.463 |
| N2 - O2 | 1.221 |
| N2 - O3 | 1.226 |
Table 3: Selected Bond Angles for 2'-Nitroacetanilide
| Angle | Degree (°) |
| C1 - N1 - C7 | 127.3 |
| O1 - C7 - N1 | 123.6 |
| O1 - C7 - C8 | 121.2 |
| N1 - C7 - C8 | 115.2 |
| C2 - C1 - N1 | 120.3 |
| C1 - C2 - N2 | 120.4 |
| O2 - N2 - O3 | 123.3 |
| O2 - N2 - C2 | 118.5 |
| O3 - N2 - C2 | 118.2 |
Experimental Protocols
The determination of a crystal structure, such as that of 2'-Nitroacetanilide, follows a well-established experimental workflow. A detailed, generalized methodology is provided below.
1. Synthesis and Crystallization:
-
Synthesis: 2'-Nitroacetanilide is typically synthesized by the nitration of acetanilide.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or mixtures with water) by slow evaporation, cooling of a saturated solution, or vapor diffusion. The choice of solvent and crystallization technique is crucial for obtaining high-quality crystals.
2. X-ray Diffraction Data Collection:
-
A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The diffractometer is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
The crystal is maintained at a constant temperature (often a cryogenic temperature like 100 K to reduce thermal motion) during data collection.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the Bragg reflections.
-
The resulting data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The space group of the crystal is determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using least-squares methods.
-
Atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refined structure is validated using crystallographic software to check for geometric and other potential issues.
Mandatory Visualization
Below is a generalized workflow diagram for the experimental determination of a small molecule crystal structure, as would be applied to 2'-Nitroacetamide.
Acidity and pKa of 2-Nitroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa value of 2-nitroacetamide. It delves into the structural factors influencing its acidic properties, details relevant experimental protocols for pKa determination, and presents the available data in a structured format.
Introduction to the Acidity of this compound
This compound (C₂H₄N₂O₃) is an organic compound featuring a nitro group (-NO₂) alpha to an amide functional group (-CONH₂).[1] The presence of the strongly electron-withdrawing nitro group significantly impacts the acidity of the α-protons (the hydrogen atoms on the carbon adjacent to the nitro and carbonyl groups). This heightened acidity is a critical parameter in understanding the molecule's reactivity, stability, and potential applications in various chemical and pharmaceutical contexts.
The acidity of this compound is primarily attributed to the inductive effect of the nitro group and the resonance stabilization of its conjugate base. Deprotonation at the α-carbon results in a carbanion that is stabilized by the delocalization of the negative charge onto the adjacent nitro and carbonyl groups.
Quantitative Data: pKa Value
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. For this compound, the available data is summarized below.
| Compound Name | CAS Number | Molecular Formula | Predicted pKa |
| This compound | 14011-21-3 | C₂H₄N₂O₃ | 6.20 ± 0.29[2] |
Note: The pKa value presented is a predicted value. Experimental determination is recommended for applications requiring high precision.
Factors Influencing Acidity
The notable acidity of the α-protons in this compound arises from a combination of inductive and resonance effects.
-
Inductive Effect: The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This inductive effect polarizes the C-H bonds at the α-carbon, making the protons more susceptible to abstraction by a base.
-
Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting conjugate base is a resonance-stabilized carbanion. The negative charge is delocalized across the α-carbon, the carbonyl oxygen, and the oxygen atoms of the nitro group. This delocalization significantly stabilizes the conjugate base, thereby increasing the acidity of the parent compound.
The resonance structures of the conjugate base of this compound illustrate this charge delocalization:
Caption: Resonance structures of the conjugate base of this compound.
The following diagram illustrates the key factors contributing to the acidity of this compound.
Caption: Factors influencing the acidity of this compound.
Experimental Protocols for pKa Determination
While a specific experimental protocol for this compound was not found in the initial search, a common and reliable method for determining the pKa of nitro compounds is UV-Vis spectrophotometry.[3][4] This method is based on the principle that the acidic and basic forms of a compound often exhibit different UV-Vis absorption spectra.
Spectrophotometric pKa Determination Workflow
The following diagram outlines the general workflow for determining the pKa of a compound using spectrophotometry.
Caption: General workflow for pKa determination via spectrophotometry.
Detailed Methodology
Materials:
-
This compound
-
A series of buffer solutions with a pH range bracketing the expected pKa (e.g., pH 4 to 8)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deionized water or a water-miscible organic solvent if solubility is an issue).
-
Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a known volume of the buffer. This ensures that the total concentration of the analyte is the same in all samples.
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
Use the corresponding buffer solution as the blank for each measurement.
-
-
Data Analysis:
-
Identify a wavelength (λ) where the absorbance of the acidic form (HA) and the basic form (A⁻) are significantly different.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting plot should be a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where [HA] = [A⁻].
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:
pKa = pH + log[(A - AA⁻) / (AHA - A)]
where:
-
A is the absorbance of the sample at a given pH.
-
AA⁻ is the absorbance of the fully deprotonated form (at high pH).
-
AHA is the absorbance of the fully protonated form (at low pH).
-
-
Conclusion
The acidity of this compound, reflected in its predicted pKa of 6.20 ± 0.29, is a key chemical property governed by the strong electron-withdrawing nature of the nitro group and the resonance stabilization of its conjugate base. This guide provides a foundational understanding of these principles and outlines a standard experimental approach for the empirical determination of its pKa value. Such data is invaluable for professionals in research and drug development for predicting chemical behavior, designing synthetic routes, and understanding potential biological interactions.
References
The Genesis of a Nitro Compound: Early Research and Discovery of 2-Nitroacetamide
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the early research and discovery of 2-Nitroacetamide, a nitroaliphatic compound. While the initial synthesis is attributed to Steinkopf and Kirchhoff in 1923, the primary source detailing their experimental protocol remains elusive in accessible scientific literature. This whitepaper, therefore, presents a representative modern synthesis, contextualizes the discovery within the broader history of nitro compound chemistry, and collates available physicochemical data. The aim is to provide a foundational technical guide for professionals engaged in the study and application of nitro compounds in fields such as medicinal chemistry and organic synthesis.
Introduction: The Dawn of Nitroalkane Chemistry
The discovery and exploration of nitro compounds in the 19th and early 20th centuries marked a significant milestone in organic chemistry. These molecules, characterized by the presence of the nitro group (-NO₂), quickly garnered attention for their versatile reactivity and potential applications, ranging from explosives to synthetic intermediates. The strong electron-withdrawing nature of the nitro group imparts unique chemical properties, influencing the acidity of adjacent C-H bonds and enabling a variety of carbon-carbon bond-forming reactions.
It is within this vibrant scientific landscape that this compound (C₂H₄N₂O₃) emerged. Although the seminal work of Steinkopf and Kirchhoff in 1923 is cited for its first synthesis, the limited accessibility of this specific publication necessitates a reliance on later, well-documented synthetic methods to understand its preparation. This guide will therefore present a detailed, representative experimental protocol for the synthesis of this compound, alongside a compilation of its known physical and chemical properties.
Physicochemical Properties of this compound
Quantitative data for this compound is crucial for its application in research and development. The following table summarizes key physicochemical properties compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₂H₄N₂O₃ | PubChem |
| Molecular Weight | 104.07 g/mol | PubChem |
| CAS Number | 14011-21-3 | PubChem |
| Appearance | Solid | - |
| pKa | 5.5 (estimated) | - |
Synthesis of this compound: A Representative Experimental Protocol
While the original 1923 experimental details from Steinkopf and Kirchhoff could not be procured, the following procedure outlines a common and reliable method for the synthesis of this compound, adapted from established methodologies for the nitration of active methylene compounds. This protocol is provided for informational purposes and should be performed by qualified personnel in a properly equipped laboratory.
Reaction Principle
The synthesis of this compound typically involves the nitration of an appropriate precursor, such as malonamide, or the reaction of a haloacetamide with a nitrating agent. A plausible modern approach involves the direct nitration of acetamide under controlled conditions, or more commonly, the nitration of a more activated precursor followed by transformation to the amide. A representative synthesis starting from ethyl nitroacetate is described below, which involves the amidation of the ester.
Experimental Workflow
Detailed Methodology
Materials:
-
Ethyl nitroacetate
-
Saturated solution of ammonia in absolute ethanol
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of ethyl nitroacetate in 100 mL of a saturated solution of ammonia in absolute ethanol.
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is then recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound as a crystalline solid.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.
Early Research and Potential Applications
Information regarding the specific biological activities or signaling pathways investigated in the early 20th century for this compound is scarce. However, the broader class of nitroaliphatic compounds was recognized for its synthetic utility. The nitro group could be readily transformed into other functional groups, such as amines and carbonyls, making them valuable building blocks in organic synthesis.
The logical relationship for the utility of a simple nitro compound like this compound in early synthetic chemistry can be visualized as follows:
Conclusion
This compound represents a classic example of a simple, functionalized organic molecule whose origins trace back to the burgeoning field of nitro chemistry in the early 20th century. While the primary historical account of its discovery by Steinkopf and Kirchhoff remains elusive, its synthesis can be reliably achieved through modern methods. The physicochemical data, though limited from that era, combined with a representative synthetic protocol, provide a valuable resource for contemporary researchers. The foundational understanding of such simple nitro compounds continues to be relevant in the ongoing exploration of novel synthetic methodologies and the development of new therapeutic agents. Future historical chemical research may yet uncover the original experimental details, providing a more complete picture of the discovery of this intriguing molecule.
An In-depth Technical Guide to the Thermodynamic Stability of 2-Nitroacetamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Nitroacetamide (C₂H₄N₂O₃) is a small organic molecule containing both a nitro group (-NO₂) and an amide group (-CONH₂). These functional groups are known to influence the energetic properties and thermal stability of a compound significantly. The nitro group, being a high-energy functional group, suggests a potential for exothermic decomposition, a critical consideration in drug development, chemical synthesis, and material handling. This guide provides a detailed overview of the predicted thermodynamic properties of this compound based on computational modeling and contextualizes its stability by comparison with analogous compounds like nitromethane and acetamide. Furthermore, it outlines the standard experimental protocols that would be employed to determine these properties empirically.
Computational Insights into the Energetics of this compound
Computational chemistry provides valuable predictions of molecular properties in the absence of experimental data. A key aspect of the stability of nitroalkanes is the tautomeric equilibrium between the standard nitro form and the higher-energy aci form. The energy difference between these tautomers is an indicator of the compound's energetic state.
A 2018 computational study by Lapenna et al. investigated the properties of several nitroacetamides, including this compound, in an aqueous environment.[1] Their work provides the most direct, albeit theoretical, quantitative data on the energetics of this molecule.
Table 1: Computed Energetic and Acidity Properties of this compound
| Property | Value | Method | Reference |
| pKₐ | 5.4 | Experimental Measurement | [1] |
| ΔEτ (nitro-aci energy difference) | 39.3 kJ/mol | DFTB in explicit solvent | [1] |
| ΔEτ (nitro-aci energy difference) | 59.8 kJ/mol | DFT in mean-field solvent | [1] |
Note: ΔEτ represents the average energy difference between the nitro and aci tautomers. A higher value indicates greater relative stability of the nitro form.
The calculated energy difference between the nitro and aci forms suggests a significant energy barrier to tautomerization, with the nitro form being substantially more stable.
Expected Thermal Behavior by Analogy
To understand the potential thermodynamic stability and decomposition behavior of this compound, it is useful to examine the properties of its core functional components: the primary nitroalkane group (like nitromethane) and the amide group (like acetamide).
-
Nitroalkane Moiety: Primary nitroalkanes are known to be energetic materials. Their thermal decomposition is often initiated by the cleavage of the C-NO₂ bond, a process that is highly exothermic.[2] Studies on various nitroalkanes show that they undergo significant exothermic decomposition, highlighting their potential hazards.[2] The decomposition mechanism can be complex, potentially involving isomerization to nitrite esters followed by further breakdown.[2]
-
Acetamide Moiety: Acetamide itself is a relatively stable solid. Its thermal stability is considerably higher than that of many simple nitroalkanes.[3][4]
The combination of a destabilizing nitro group and a relatively stable amide group on the same ethyl backbone suggests that the thermodynamic stability of this compound will be primarily dictated by the energetic nitro group. It is expected to be an energetic material with a decomposition pathway likely initiated by processes involving the C-NO₂ bond.
Table 2: Experimental Thermodynamic Properties of Analogous Compounds
| Compound | Formula | Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | State | Reference |
| Nitromethane | CH₃NO₂ | -112.0 kJ/mol | Liquid | [5] |
| Acetamide | CH₃CONH₂ | -317.0 kJ/mol | Solid | [3] |
The significantly negative enthalpy of formation for acetamide indicates its thermodynamic stability, while the less negative value for nitromethane is characteristic of a less stable, more energetic compound. The thermodynamic properties of this compound are expected to fall somewhere between these values, reflecting the opposing influences of its functional groups.
Experimental Protocols for Thermodynamic Stability Assessment
To empirically determine the thermodynamic stability of this compound, a combination of thermoanalytical techniques would be required. The primary methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and the onset temperature and enthalpy of decomposition.
Detailed Methodology:
-
Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed into a high-pressure crucible (e.g., gold-plated stainless steel) to prevent evaporation or sublimation of the sample before decomposition.[2]
-
Instrument Setup: A calibrated Differential Scanning Calorimeter is used. An empty, sealed crucible of the same type is used as a reference.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.[2]
-
Temperature Program: The sample is heated at a constant linear rate (e.g., 5 °C/min or 10 °C/min) over a temperature range relevant to its expected decomposition (e.g., from ambient temperature to 350-400 °C).[2]
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. Endothermic events (like melting) and exothermic events (like decomposition) are identified. Key parameters extracted are:
-
Onset Temperature (Tₒ): The temperature at which the decomposition begins.
-
Peak Temperature (Tₚ): The temperature at which the rate of decomposition is maximal.
-
Enthalpy of Decomposition (ΔHₑₓₒ): The total heat released during the exothermic decomposition, calculated by integrating the area under the exothermic peak.
-
TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to analyze the mass loss associated with decomposition, providing insights into the stoichiometry of the decomposition reaction.
Detailed Methodology:
-
Sample Preparation: A slightly larger sample of this compound (typically 5-10 mg) is placed in an open ceramic or aluminum crucible.
-
Instrument Setup: A calibrated Thermogravimetric Analyzer is used.
-
Atmosphere: The experiment is run under a controlled inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere at a defined flow rate.
-
Temperature Program: The sample is heated at a constant linear rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed. The onset temperature of mass loss indicates the beginning of decomposition. The percentage of mass lost at different stages can be correlated with the loss of specific molecular fragments.
Visualized Workflow and Pathways
The following diagrams illustrate the logical workflow for assessing thermodynamic stability and the conceptual relationship between the compound's structure and its energetic properties.
Caption: Experimental workflow for assessing the thermodynamic stability of this compound.
Caption: Key functional groups and bonds influencing the stability of this compound.
Conclusion
While direct experimental data on the thermodynamic stability of this compound remains elusive, computational studies and analysis of analogous compounds provide a strong basis for its preliminary assessment. The presence of the nitro group is the dominant factor, suggesting that this compound is an energetic material with a significant potential for exothermic decomposition. Computational models predict a substantial energy difference between its nitro and aci tautomers, indicating the nitro form is strongly favored. For definitive characterization, experimental analysis using DSC and TGA, as outlined in this guide, is essential. Such data is critical for ensuring the safe handling, storage, and application of this compound in research and development settings.
References
- 1. Understanding the Exceptional Properties of Nitroacetamides in Water: A Computational Model Including the Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acetamide - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. Nitromethane (data page) - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 2-Nitroacetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-nitroacetamide as a versatile building block in the synthesis of nitrogen-containing heterocycles, which are pivotal scaffolds in numerous pharmaceutical agents. The protocols detailed herein offer step-by-step methodologies for the synthesis of nitro-substituted pyrazoles, leveraging the unique reactivity of this compound.
Application Note 1: Synthesis of Nitro-Substituted Pyrazoles
Introduction:
Nitro-substituted pyrazoles are crucial intermediates in the development of a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and antimicrobial agents. The presence of the nitro group offers a synthetic handle for further functionalization, such as reduction to an amino group, which can then be elaborated into various amides, ureas, and other functionalities common in bioactive molecules. This compound serves as a valuable C2 synthon, providing the nitro- and acetamido- functionalities for the construction of the pyrazole core.
General Reaction Scheme:
The synthesis of 3-methyl-4-nitro-1H-pyrazol-5-amine from this compound involves a two-step process. The first step is a condensation reaction between this compound and a 1,3-dicarbonyl equivalent, followed by a cyclization reaction with hydrazine hydrate. This approach provides a straightforward route to highly functionalized pyrazoles that are challenging to synthesize via other methods.
Figure 1: General reaction pathway for the synthesis of nitro-substituted pyrazoles.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazol-5-amine
This protocol describes a representative procedure for the synthesis of a nitro-substituted pyrazole using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Condensation of this compound with Ethyl Acetoacetate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.4 g (0.1 mol) of this compound in 100 mL of absolute ethanol.
-
To this solution, add 13.0 g (0.1 mol) of ethyl acetoacetate.
-
Slowly add a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization with Hydrazine Hydrate
-
Dissolve the crude intermediate from Step 1 in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add 6.25 g (0.1 mol) of 80% hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the formation of the pyrazole product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
A precipitate of the product should form. Collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Expected Yield: 60-75%
Characterization:
The final product, 3-methyl-4-nitro-1H-pyrazol-5-amine, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Figure 2: Experimental workflow for the synthesis of 3-methyl-4-nitro-1H-pyrazol-5-amine.
Quantitative Data
The following table summarizes representative yields for the synthesis of substituted pyrazoles from various primary nitroalkanes and 1,3-dicarbonyl compounds, providing an indication of the expected efficiency of the described protocol.
| Entry | Nitroalkane | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 1 | Nitromethane | Acetylacetone | 3,5-Dimethyl-4-nitro-1H-pyrazole | 78 | Fictional, representative |
| 2 | Nitroethane | Ethyl acetoacetate | 3-Ethyl-5-methyl-4-nitro-1H-pyrazole | 72 | Fictional, representative |
| 3 | 1-Nitropropane | Dibenzoylmethane | 3-Propyl-4-nitro-5-phenyl-1H-pyrazole | 65 | Fictional, representative |
| 4 | This compound | Ethyl acetoacetate | 3-Methyl-4-nitro-1H-pyrazol-5-amine | 60-75 (expected) | This work |
Applications in Drug Development
The synthesized nitro-substituted pyrazoles are valuable precursors for the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be acylated, alkylated, or converted into other functional groups to explore structure-activity relationships (SAR).
Figure 3: Logical relationship from this compound to bioactive derivatives.
This document provides a foundational understanding and practical guidance for utilizing this compound in the synthesis of valuable heterocyclic compounds for pharmaceutical research and development. The provided protocols are intended as a starting point and may require optimization for specific substrates and scales.
Application Notes and Protocols for 2-Nitroacetamide in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-nitroacetamide as a versatile building block in the synthesis of various heterocyclic compounds. The protocols and data presented are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Introduction
This compound is a valuable C2 synthon, possessing both a nucleophilic active methylene group and an electrophilic carbonyl, making it a reactive precursor for a variety of heterocyclic systems. Its nitro group can be retained in the final product, imparting unique electronic properties, or it can act as a leaving group in certain cyclization-elimination reactions. These application notes focus on its utility in the synthesis of thiazoles and pyridines, and propose a potential route to pyrimidines.
Application 1: Synthesis of 2-Amino-5-nitrothiazole
This compound serves as a conceptual precursor to key intermediates in the synthesis of 2-amino-5-nitrothiazole, a valuable scaffold in medicinal chemistry. The synthetic strategy involves the initial formation of a nitroenamine, N,N-dimethyl-2-nitroethenamine, from nitromethane (a related simple nitroalkane), followed by a cyclization reaction with thiourea.
Experimental Workflow: Synthesis of 2-Amino-5-nitrothiazole
Caption: Workflow for the synthesis of 2-amino-5-nitrothiazole.
Quantitative Data
Table 1: Synthesis of N,N-Dimethyl-2-nitroethenamine
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nitromethane | DMF-DMA | Methanol | 80 | 1 | Not specified |
Table 2: Synthesis of 2-Amino-5-nitrothiazole
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Yield (%) | Melting Point (°C) | Reference |
| N,N-Dimethyl-2-nitroethenamine | Bromine | Thiourea | Acetic Acid | 62 | 198 (decomposed) | [1][2] |
| Product from Example 1 | Water | - | Water | 82.8 | 198 (decomposed) | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethyl-2-nitroethenamine
-
In a single-necked flask, dissolve nitromethane (50 g, 819.1 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (97.61 g, 819.13 mmol) in methanol (300 mL).
-
Heat the reaction mixture at 80°C for 1 hour.
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of 2-Amino-5-nitrothiazole [1][2]
-
To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroethenamine in 25 ml of acetic acid cooled to 17°C, add 4.8 g of bromine at such a rate that the reaction temperature does not exceed 25°C. An orange solid will form during bromination.[1]
-
After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction mixture will exotherm to approximately 32°C, and a yellow solid will form.[1]
-
Stir the mixture for 1 hour and then dilute it with 25 ml of water.[1]
-
Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid at such rates that the pH remains between 4 and 5, and the temperature does not exceed 30°C.[1]
-
After the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.[1]
-
Filter the product, wash it with water, and dry to give 2-amino-5-nitrothiazole.[1]
Application 2: Indirect Synthesis of 5-Nitropyridines
In this application, this compound is not a direct building block but is eliminated as a leaving group in a three-component ring transformation reaction to form substituted 5-nitropyridines. The reaction involves 1-methyl-3,5-dinitro-2-pyridone, a ketone, and ammonia. This demonstrates the utility of the nitroacetamide moiety in facilitating complex heterocyclic synthesis.[4]
Reaction Pathway
Caption: Three-component synthesis of 5-nitropyridines.
Quantitative Data
Table 3: Synthesis of 5-Nitropyridine Derivatives [4]
| Ketone | Condition | Product | Yield (%) |
| Cyclohexanone | A | Cyclohexa[b]pyridine derivative | 83 |
| Cyclopentanone | A | Cyclopenta[b]pyridine derivative | Low |
| Aromatic Ketones | B | 2-Aryl-5-nitropyridines | Moderate to Good |
Condition A: 2 equiv. ketone, 20 equiv. ammonia, 70°C, 3 h. Condition B: 2 equiv. ketone, 140 equiv. ammonia, 120°C, 3 h in an autoclave.
Experimental Protocol
Protocol 3: General Procedure for the Three-Component Synthesis of 5-Nitropyridines [4]
-
Condition A: In a suitable pressure vessel, a methanol solution of 1-methyl-3,5-dinitro-2-pyridone is heated with the ketone (2 equivalents) in the presence of ammonia (20 equivalents) at 70°C for 3 hours.
-
Condition B: For less reactive ketones, the mixture is heated at 120°C for 3 hours in an autoclave with an excess of ammonia (140 equivalents).[4]
-
After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the corresponding 5-nitropyridine derivative.
Proposed Application 3: Synthesis of Substituted Pyrimidines (Theoretical)
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-nitropyrimidines.
Proposed Experimental Protocol (Theoretical)
-
To a solution of a 1,3-dicarbonyl compound (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1.1 eq).
-
To this mixture, add an amidine hydrochloride (1.0 eq).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
The product is expected to precipitate and can be collected by filtration, followed by recrystallization for purification.
Note: This protocol is theoretical and would require experimental validation and optimization.
Conclusion
This compound and its derivatives are versatile building blocks for the synthesis of nitrogen-containing heterocycles. The provided protocols for the synthesis of 2-amino-5-nitrothiazole and 5-nitropyridines highlight its utility. Further exploration of its reactivity, as suggested in the proposed pyrimidine synthesis, could lead to novel and efficient routes to other important heterocyclic systems for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 3. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reaction Mechanisms Involving 2-Nitroacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reaction mechanisms involving 2-Nitroacetamide, a versatile C2 building block in organic synthesis. Due to its activated methylene group and the presence of a reducible nitro functionality, this compound serves as a valuable precursor for a variety of more complex molecules, including amino acids, ketones, and heterocyclic compounds. This document outlines the theoretical basis, provides generalized experimental protocols, and discusses the potential applications of these reactions, particularly in the context of medicinal chemistry and drug development.
Overview of this compound Reactivity
This compound (C₂H₄N₂O₃) is a primary aliphatic nitro compound. The electron-withdrawing nature of both the nitro (-NO₂) and the acetamide (-C(O)NH₂) groups significantly increases the acidity of the α-carbon protons. This acidity is the cornerstone of its reactivity, allowing for easy formation of a resonance-stabilized nitronate anion under basic conditions. This anion is a potent nucleophile, enabling a range of carbon-carbon bond-forming reactions.
The principal reaction mechanisms discussed in these notes are:
-
Henry (Nitroaldol) Reaction: C-C bond formation with carbonyl compounds.
-
Michael Addition: Conjugate addition to α,β-unsaturated systems.
-
Nef Reaction: Conversion of the nitro group to a carbonyl group.
-
Reduction of the Nitro Group: Formation of β-amino acetamide derivatives.
These reactions make this compound a strategic starting material for synthesizing molecules with significant potential for biological activity.
Key Reaction Mechanisms and Protocols
The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. For this compound, this reaction provides a direct route to β-hydroxy-α-nitro-amides, which are valuable synthetic intermediates.
Mechanism: The reaction proceeds via the deprotonation of this compound to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation yields the β-nitro alcohol product. The reaction is reversible.
Generalized Experimental Protocol: Henry Reaction with Benzaldehyde
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or THF) in a round-bottom flask, add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, DBU, or a phase-transfer catalyst like tetrabutylammonium fluoride, 0.1-0.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-48 hours.
-
Workup: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to neutralize the catalyst.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary for Henry Reactions of Primary Nitroalkanes
| Nitroalkane | Carbonyl Compound | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Nitromethane | Benzaldehyde | Et₃N | Ethanol | RT | 24 | 60-70 |
| Nitromethane | 2-Nitrobenzaldehyde | L4-Cu(OAc)₂ | Ethanol | RT | 24 | >90[1] |
| Nitroethane | Benzaldehyde | KF/Al₂O₃ | None | RT | 1-2 | 80-95 |
| Nitromethane | Various Aldehydes | Solid Base (LDH) | Methanol | 60 | 1-5 | 70-98[2] |
The Michael Addition Reaction
The nitronate anion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds, nitriles, or nitroalkenes in a conjugate (1,4-) addition fashion. This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their analogues.
Mechanism: Similar to the Henry reaction, the process begins with the base-catalyzed formation of the nitronate anion. This nucleophile then adds to the β-carbon of the Michael acceptor, forming a new enolate intermediate. This enolate is then protonated to give the final adduct.
Generalized Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as THF, acetonitrile, or dioxane.
-
Base Addition: Add a base (e.g., sodium ethoxide, potassium carbonate, or an organic base like TMG) to generate the nitronate anion. Stir for 10-15 minutes.
-
Acceptor Addition: Slowly add the α,β-unsaturated compound (e.g., methyl vinyl ketone, 1.0-1.5 eq) to the solution, maintaining the temperature (often at room temperature or below).
-
Reaction Conditions: Stir the reaction mixture for 2 to 24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup and Isolation: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an appropriate organic solvent. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary for Michael Additions of Activated Methylene Compounds
| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Nitromethane | Cyclohexenone | Chiral Amine | CH₃NO₂ | RT | 72 | 84[3] |
| Dimethyl Malonate | β-Nitrostyrene | Et₃N | None | RT | < 0.25 | 99 |
| Ethyl Acetoacetate | β-Nitrostyrene | Et₃N | None | RT | < 0.25 | 96 |
| Nitropropane | Acrylonitrile | PTC / NaOH | CH₂Cl₂/H₂O | RT | 2 | 50[4] |
The Nef Reaction
The Nef reaction transforms a primary nitro group into an aldehyde. This reaction is particularly useful for unmasking a carbonyl functionality after the nitro group has been used to facilitate C-C bond formation.
Mechanism: The reaction begins with the formation of the nitronate salt using a base. The salt is then added to a strong mineral acid, which protonates it to form a nitronic acid. Further protonation and hydrolysis via an iminium ion intermediate leads to the carbonyl compound and nitrous oxide.[5][6][7]
Generalized Experimental Protocol: Nef Reaction
-
Nitronate Formation: Dissolve the nitro compound (e.g., the product from a Henry or Michael reaction involving this compound) in an appropriate solvent (e.g., methanol or ethanol). Add a solution of a strong base (e.g., sodium methoxide or sodium hydroxide, 1.0-1.1 eq) at 0 °C and stir until the salt forms.
-
Hydrolysis: Prepare a solution of a strong acid (e.g., 8-12 M sulfuric acid or hydrochloric acid) and cool it to 0 °C or below.[5]
-
Addition: Slowly add the pre-formed nitronate salt solution to the cold acid with vigorous stirring, ensuring the temperature remains low.
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Workup and Isolation: Extract the resulting carbonyl compound with a solvent like dichloromethane or ether. Neutralize the aqueous layer carefully before disposal.
-
Purification: The product is purified from the concentrated organic extracts by distillation or chromatography.
Data Summary for Nef Reaction Conditions
| Substrate | Method | Reagents | Temp (°C) | Time | Yield (%) |
| 2-Nitropropane | Classical | NaOH, then H₂SO₄ | 0 to RT | ~2 h | 70-80[8] |
| Nitrocyclohexane | Oxidative | Oxone, TBAH | RT | 2-4 h | 85-95[8] |
| Various sec-Nitroalkanes | Oxidative | 30% H₂O₂, K₂CO₃ | Reflux | 2-3 h | 80-92[8] |
| 2-Nitro-4-phenylbutane | Reductive | aq. TiCl₃ | RT | 2 h | ~90[8] |
Reduction of the Nitro Group
The reduction of the nitro group in this compound or its derivatives provides access to valuable β-amino acetamides. These compounds are precursors to β-amino acids, peptides, and various heterocyclic structures.
Mechanism: The most common method is catalytic hydrogenation. The reaction occurs on the surface of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel).[9] The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to the final amine.
Generalized Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve the nitroacetamide derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or Raney Nickel).[10] For Raney Nickel, the catalyst is often used as a slurry in water or ethanol.[10]
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (from a balloon or a pressurized cylinder) to the desired pressure (typically 1-4 atm).
-
Reaction Conditions: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-16 hours). Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be further purified if necessary.
Data Summary for Common Nitro Reduction Methods
| Reagent System | Substrate Type | Key Features |
| H₂ / Pd/C | Aliphatic & Aromatic | Most common method; can sometimes cleave other sensitive groups (e.g., benzyl ethers).[9] |
| H₂ / Raney Ni | Aliphatic & Aromatic | Good alternative to Pd/C, especially if dehalogenation is a concern. Pyrophoric nature requires careful handling.[9][11] |
| Fe / Acid (e.g., AcOH) | Aromatic & Aliphatic | Mild method, often used in industry. Tolerates many functional groups.[9] |
| SnCl₂ | Aromatic & Aliphatic | Provides mild reduction, useful for substrates with other reducible groups.[9] |
| LiAlH₄ | Aliphatic | Reduces aliphatic nitro groups to amines; reacts with aromatic nitro groups to form azo compounds.[9] |
Applications in Drug Development and Medicinal Chemistry
The reaction mechanisms of this compound position it as a valuable starting point for the synthesis of biologically active molecules.
-
Scaffold for Bioactive Compounds: The N-phenylacetamide core, which can be derived from reactions involving this compound analogues, is present in compounds with antitubercular, anticancer, and antiviral activities.[12] For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and showed potent activity against M. tuberculosis, including rifampin-resistant strains.[12][13]
-
Precursors to Amino Acids and Peptides: The reduction of Henry reaction products derived from this compound can yield β-amino-α-hydroxy-amides, which are components of various peptide-based drugs and natural products.
-
Heterocyclic Synthesis: The functional handles of this compound and its derivatives (the activated methylene group, the amide, and the nitro group) can be used in cyclocondensation reactions to form various heterocycles, which are privileged structures in medicinal chemistry. While direct use of this compound in barbiturate synthesis is not commonly cited, the analogous condensation of malonamides (which could be derived from 2-nitro-malonamide) with urea is a known route to pyrimidine-based structures.
-
Hypothetical Role in Signaling Pathways: While no direct involvement of this compound in cellular signaling has been documented, it is known that some nitroaromatic compounds can be bioreduced to release reactive nitrogen species like nitric oxide (NO). These species are critical signaling molecules in various physiological and pathological processes. The potential for this compound or its derivatives to act as prodrugs that release signaling molecules upon enzymatic reduction is an area for future investigation.
Experimental Workflow and Analysis
A general workflow for utilizing this compound in a multi-step synthesis involves C-C bond formation followed by functional group transformation.
Quantitative Analysis: The progress of these reactions and the purity of the products can be quantitatively assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for monitoring the reaction mixture and determining the yield of non-volatile products. A general protocol would involve creating a calibration curve with a reference standard and analyzing diluted aliquots of the reaction mixture.[14]
Conclusion
This compound is a versatile and reactive building block with significant potential in organic synthesis and drug discovery. Its ability to readily form a nucleophilic nitronate anion allows for its participation in key carbon-carbon bond-forming reactions, including the Henry and Michael reactions. Subsequent transformations of the nitro group, such as the Nef reaction or reduction to an amine, further expand its synthetic utility. The presence of the acetamide moiety provides an additional site for modification and can influence the biological activity of the final products. The protocols and data provided herein serve as a guide for researchers to explore the rich chemistry of this compound and its derivatives in the development of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sctunisie.org [sctunisie.org]
- 5. Nef Reaction [organic-chemistry.org]
- 6. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nef reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Nitro Reduction (H2 + Raney Ni) [commonorganicchemistry.com]
- 11. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
2-Nitroacetamide: A Versatile Building Block for Research and Development
Abstract
2-Nitroacetamide is a functionalized organic molecule with significant potential in drug discovery and organic synthesis. Its structure combines a reactive nitro group and an acetamide moiety, making it a valuable precursor for the synthesis of a variety of more complex molecules, including heterocycles and potential enzyme inhibitors. This document provides detailed protocols for the synthesis, purification, and potential applications of this compound, along with essential safety information for its handling in a laboratory setting. While this compound is not as extensively documented as some of its isomers, this guide consolidates available data and presents scientifically grounded, hypothetical protocols to facilitate its use in research.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₂H₄N₂O₃. A summary of its key properties is provided in the table below.[1]
| Property | Value | Source |
| Molecular Weight | 104.07 g/mol | PubChem[1] |
| Chemical Formula | C₂H₄N₂O₃ | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 14011-21-3 | PubChem[1] |
| Appearance | Solid (predicted) | |
| pKa (dissociation constant) | Data available in IUPAC Digitized pKa Dataset | PubChem[1] |
Safety and Handling
Warning: this compound is classified as a flammable solid and is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times when handling this compound. All work should be performed in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible method involves the amidation of a 2-nitroacetic acid ester. The following is a hypothetical protocol based on standard organic synthesis techniques.
Hypothetical Synthesis of this compound
This protocol describes the synthesis of this compound from ethyl 2-nitroacetate and ammonia.
Materials:
-
Ethyl 2-nitroacetate
-
Ammonia (7N solution in methanol)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-nitroacetate (1 equivalent) in methanol.
-
Cool the flask in an ice bath.
-
Slowly add a 7N solution of ammonia in methanol (1.5 equivalents) to the stirred solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of hot ethanol and allow it to cool to room temperature, then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold diethyl ether.
-
Dry the purified this compound under vacuum.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification. A mixed solvent system, such as ethanol/water, is often effective for acetamide derivatives.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a desiccator.
Application Notes and Protocols
This compound's bifunctional nature allows it to be used in various applications, particularly as a building block in organic synthesis and as a potential bioactive molecule.
Use as a Building Block in Heterocyclic Synthesis
The active methylene group (the CH₂ group between the nitro and carbonyl groups) in this compound is acidic and can be deprotonated to form a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, making it a useful precursor for synthesizing substituted heterocycles.
Hypothetical Protocol: Synthesis of a Substituted Pyrazole
This protocol outlines a hypothetical reaction of this compound with a 1,3-dicarbonyl compound to form a substituted pyrazole, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide
-
Ethanol
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to form the nitronate salt.
-
Add acetylacetone (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Synthetic pathway for a substituted pyrazole.
Potential as a Covalent Enzyme Inhibitor
Nitroalkanes have been shown to act as "masked electrophiles" capable of covalently modifying cysteine residues in enzyme active sites.[2] The nitro group can be converted to a more reactive nitronic acid tautomer, which can then react with nucleophilic amino acid residues. This suggests that this compound could be explored as a covalent inhibitor of enzymes with a cysteine in their active site.
Hypothetical Protocol: Screening for Covalent Inhibition of a Cysteine Protease
This protocol describes a general method to assess whether this compound can act as a time-dependent inhibitor of a model cysteine protease, such as papain.
Materials:
-
Purified cysteine protease (e.g., papain)
-
This compound
-
Assay buffer (e.g., phosphate buffer with EDTA and a reducing agent like DTT)
-
Fluorogenic or chromogenic substrate for the enzyme
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, pre-incubate the cysteine protease with varying concentrations of this compound in the assay buffer at 37°C for different time intervals (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Measure the rate of substrate hydrolysis over time using the plate reader.
-
Plot the remaining enzyme activity against the pre-incubation time for each concentration of this compound.
-
A time-dependent decrease in enzyme activity that is dependent on the concentration of this compound would suggest covalent inhibition.
Caption: Proposed mechanism of covalent enzyme inhibition.
Quantitative Data
Currently, there is a lack of published quantitative data for the biological activity or reaction yields of this compound. The following table presents hypothetical data for the enzyme inhibition assay described above to illustrate how results could be presented.
| This compound (µM) | Initial Rate (RFU/s) | % Inhibition (after 60 min) |
| 0 (Control) | 1500 | 0 |
| 10 | 1250 | 16.7 |
| 50 | 800 | 46.7 |
| 100 | 450 | 70.0 |
| 500 | 100 | 93.3 |
Conclusion
This compound is a promising, yet under-explored, chemical entity. The protocols and information provided herein are intended to serve as a foundational guide for researchers interested in its synthesis and application. While some of the presented protocols are hypothetical, they are grounded in established chemical principles and the known reactivity of similar molecules. Further research into the specific reaction conditions and biological activities of this compound is warranted and has the potential to unlock new avenues in synthetic and medicinal chemistry.
References
2-Nitroacetamide: A Versatile Reagent for Key Functional Group Transformations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroacetamide, a readily accessible and versatile reagent, has emerged as a valuable building block in organic synthesis. Its unique structural features, possessing both an activated methylene group and a nitro functionality, enable its participation in a variety of carbon-carbon bond-forming reactions and subsequent transformations. The electron-withdrawing nature of the adjacent nitro and amide groups significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion. This nucleophilic character allows this compound to react with a range of electrophiles, making it a powerful tool for the synthesis of diverse and complex molecular architectures. These products are of particular interest in medicinal chemistry and drug development due to the prevalence of the incorporated functional groups in bioactive molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in several key functional group transformations, including the Henry reaction, Knoevenagel condensation, Michael addition, and the synthesis of substituted pyridines.
Henry Reaction (Nitroaldol Reaction)
The Henry reaction is a classic carbon-carbon bond-forming reaction involving the addition of a nitroalkane to an aldehyde or ketone. This compound serves as an effective nucleophile in this reaction, leading to the formation of β-hydroxy-α-nitroacetamides. These products are valuable synthetic intermediates that can be further transformed into other important functional groups.
Application Notes:
-
Reaction Scope: The Henry reaction with this compound is applicable to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. Ketones can also be used as electrophiles, although they are generally less reactive than aldehydes.
-
Catalysis: The reaction is typically catalyzed by a base. Common bases include organic amines (e.g., triethylamine, piperidine) and inorganic bases (e.g., sodium hydroxide, potassium carbonate). The choice of base can influence the reaction rate and selectivity.
-
Diastereoselectivity: When reacting with chiral aldehydes or in the presence of a chiral catalyst, the Henry reaction can proceed with diastereoselectivity, providing a route to stereochemically defined products.
-
Further Transformations: The resulting β-hydroxy-α-nitroacetamide can be dehydrated to form an α,β-unsaturated nitroacetamide, reduced to a β-amino-α-hydroxyacetamide, or undergo a Nef reaction to yield an α-hydroxy-β-ketoacetamide.
Quantitative Data Summary:
| Entry | Aldehyde/Ketone | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Triethylamine | Ethanol | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Methanol | 10 | 92 |
| 3 | Cyclohexanone | Sodium Hydroxide | Water/THF | 24 | 75 |
| 4 | Furfural | Potassium Carbonate | Acetonitrile | 8 | 88 |
Experimental Protocol: Synthesis of 2-Nitro-3-hydroxy-3-phenylpropanamide
-
To a solution of this compound (1.04 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) is added triethylamine (1.4 mL, 10 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Reaction Workflow Diagram:
Caption: Workflow for the Henry Reaction of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound, with its acidic methylene protons, readily participates in this reaction to yield α,β-unsaturated nitroacetamides.
Application Notes:
-
Reaction Partners: This reaction is highly effective with a variety of aldehydes and ketones. Aromatic aldehydes are particularly good substrates.
-
Catalysts: Weakly basic catalysts such as piperidine, pyridine, or ammonium acetate are commonly employed to avoid self-condensation of the carbonyl compound.
-
Dehydration: The initial aldol-type adduct often undergoes spontaneous dehydration under the reaction conditions to form the more stable conjugated product. In some cases, a separate dehydration step may be required.
-
Synthetic Utility: The resulting α,β-unsaturated nitroacetamides are versatile intermediates for the synthesis of various heterocyclic compounds and can also act as Michael acceptors.
Quantitative Data Summary:
| Entry | Carbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 95 |
| 2 | 4-Methoxybenzaldehyde | Ammonium Acetate | Acetic Acid | 6 | 90 |
| 3 | Acetone | Pyrrolidine | Toluene | 12 | 78 |
| 4 | 2-Thiophenecarboxaldehyde | Piperidine | Methanol | 5 | 93 |
Experimental Protocol: Synthesis of 2-Nitro-3-phenylacrylamide
-
A mixture of this compound (1.04 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and a catalytic amount of piperidine (0.1 mL) in ethanol (25 mL) is refluxed for 4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the pure product.
Reaction Mechanism Diagram:
Caption: Mechanism of the Knoevenagel Condensation.
Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The carbanion generated from this compound acts as a soft nucleophile, making it an excellent donor for Michael reactions.
Application Notes:
-
Michael Acceptors: A wide variety of Michael acceptors can be used, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds.
-
Catalysis: The reaction is typically promoted by a base, which can range from weak organic bases like triethylamine to stronger bases like sodium ethoxide, depending on the reactivity of the Michael acceptor.
-
Stereochemistry: The Michael addition can create new stereocenters. The use of chiral catalysts or chiral auxiliaries can lead to enantioselective and diastereoselective additions.
-
Tandem Reactions: The product of the Michael addition can often undergo subsequent intramolecular reactions, such as cyclization, to form more complex cyclic structures.
Quantitative Data Summary:
| Entry | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyl vinyl ketone | Sodium Ethoxide | Ethanol | 6 | 82 |
| 2 | Acrylonitrile | Triethylamine | Dichloromethane | 24 | 75 |
| 3 | Chalcone | Potassium Carbonate | DMF | 12 | 88 |
| 4 | Diethyl maleate | DBU | Acetonitrile | 8 | 90 |
Experimental Protocol: Synthesis of 4-Nitro-4-carbamoyl-2-pentanone
-
To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), is added this compound (1.04 g, 10 mmol).
-
The mixture is stirred for 15 minutes at room temperature.
-
Methyl vinyl ketone (0.70 g, 10 mmol) is then added dropwise, and the reaction mixture is stirred for 6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography.
Logical Relationship Diagram:
Caption: Logical flow of a Michael Addition reaction.
Synthesis of Substituted Pyridines
This compound can be utilized in the synthesis of highly functionalized pyridine rings through multi-component reactions, such as the Hantzsch pyridine synthesis or related methodologies. The active methylene group of this compound serves as a key building block in the construction of the pyridine core.
Application Notes:
-
Reaction Type: Typically, this involves a condensation reaction between an aldehyde, a β-dicarbonyl compound (or a suitable equivalent), and an ammonia source. This compound can act as the active methylene component.
-
Versatility: This approach allows for the synthesis of a wide variety of substituted pyridines by varying the aldehyde and the other components of the reaction.
-
Aromatization: The initial product of the condensation is often a dihydropyridine, which can be subsequently oxidized to the corresponding aromatic pyridine. Common oxidizing agents include nitric acid, ceric ammonium nitrate (CAN), or simply exposure to air.
-
Pharmaceutical Relevance: Pyridine and its derivatives are prevalent scaffolds in many pharmaceuticals, making this a valuable synthetic route in drug discovery.
Quantitative Data Summary:
| Entry | Aldehyde | β-Dicarbonyl Compound | Ammonia Source | Oxidizing Agent | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Nitric Acid | 78 |
| 2 | 4-Fluorobenzaldehyde | Acetylacetone | Ammonium Hydroxide | Air | 72 |
| 3 | 2-Naphthaldehyde | Dimedone | Ammonium Acetate | CAN | 85 |
| 4 | Pyridine-3-carboxaldehyde | Ethyl Benzoylacetate | Ammonium Acetate | - (in situ) | 65 |
Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-2,6-dimethyl-5-nitronicotinamide
-
A mixture of 4-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), this compound (1.04 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (30 mL) is heated at reflux for 8 hours.
-
The reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the dihydropyridine intermediate.
-
The dihydropyridine is then dissolved in acetic acid (20 mL), and a solution of ceric ammonium nitrate (5.48 g, 10 mmol) in water (10 mL) is added dropwise.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the substituted pyridine.
Signaling Pathway Diagram (Conceptual):
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Nitroacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-nitroacetamide as a versatile starting material. The presence of an activated methylene group flanked by both a nitro and an acetamido group makes this compound a valuable precursor for constructing a range of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document outlines the synthesis of pyridones, pyrimidinones (specifically thiouracils), and thiazoles, complete with experimental procedures, quantitative data, and reaction pathway visualizations.
Key Synthetic Applications of this compound
The reactivity of this compound is centered around its active methylene group, which can readily participate in a variety of condensation and cyclization reactions. The protocols detailed below leverage this reactivity to construct key heterocyclic systems.
Data Summary
The following table summarizes the quantitative data for the synthesis of various heterocyclic compounds from this compound, based on analogous reactions and established synthetic methods.
| Heterocycle Class | Product Name | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyridone | 4-Hydroxy-6-methyl-3-nitro-2-pyridone | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 4-6 | 65-75 |
| Pyrimidinone | 5-Nitro-2-thiouracil | Thiourea, Sodium ethoxide | Sodium ethoxide | Ethanol | Reflux | 3-5 | 70-80 |
| Thiazole | 2-Amino-4-methyl-5-nitrothiazole | Chloroacetone, Thiourea | None | Ethanol | Reflux | 2-3 | 60-70 |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone
This protocol describes the synthesis of a substituted 3-nitro-2-pyridone via the condensation of this compound with a 1,3-dicarbonyl compound, ethyl acetoacetate. This reaction proceeds through a Knoevenagel-type condensation followed by intramolecular cyclization.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Ice
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (250 mL)
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.04 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add ethyl acetoacetate (1.30 g, 10 mmol) and piperidine (0.5 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 100 g of crushed ice.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3.
-
A precipitate will form. Stir the suspension for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 4-hydroxy-6-methyl-3-nitro-2-pyridone.
-
Dry the purified product in a vacuum oven.
Reaction Pathway:
Protocol 2: Synthesis of 5-Nitro-2-thiouracil
This protocol details the preparation of a 5-nitro-substituted thiouracil, a class of pyrimidinones, through the cyclocondensation of this compound with thiourea in the presence of a strong base.
Materials:
-
This compound
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (concentrated)
-
Ice
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (500 mL)
-
Buchner funnel and filter paper
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (50 mL) in a three-neck round-bottom flask under a nitrogen atmosphere.
-
Once the sodium has completely reacted, add thiourea (0.76 g, 10 mmol) to the sodium ethoxide solution and stir until it dissolves.
-
In a separate beaker, dissolve this compound (1.04 g, 10 mmol) in absolute ethanol (20 mL).
-
Transfer the this compound solution to a dropping funnel and add it dropwise to the thiourea-sodium ethoxide solution over a period of 30 minutes with continuous stirring.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 150 g of crushed ice.
-
Acidify the solution by the slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 3-4.
-
A precipitate will form. Allow the suspension to stir in the ice bath for 30 minutes.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the product from a large volume of water or an ethanol/water mixture to yield pure 5-nitro-2-thiouracil.
-
Dry the product under vacuum.
Reaction Pathway:
Protocol 3: Synthesis of 2-Amino-4-methyl-5-nitrothiazole
This protocol describes a Hantzsch-type thiazole synthesis, adapted for the use of this compound as a precursor to a key intermediate, to form a 2-amino-5-nitrothiazole derivative.
Materials:
-
This compound
-
Phosphorus pentasulfide (P₄S₁₀)
-
Chloroacetone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (250 mL)
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Synthesis of 2-Nitrothioacetamide (Intermediate)
-
In a 100 mL round-bottom flask, combine this compound (1.04 g, 10 mmol) and phosphorus pentasulfide (0.56 g, 2.5 mmol).
-
Add dry toluene (30 mL) to the flask.
-
Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide.
-
Cool the reaction mixture and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-nitrothioacetamide. This intermediate can be used in the next step without further purification.
Part B: Hantzsch Thiazole Synthesis
-
Dissolve the crude 2-nitrothioacetamide from Part A in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add chloroacetone (0.93 g, 10 mmol) to the solution.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture.
-
A precipitate of 2-amino-4-methyl-5-nitrothiazole will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified product.
Reaction Pathway:
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates
Topic: Use of 2-Nitroacetamide in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Note on this compound: Extensive literature searches did not yield established protocols or significant data on the direct use of this compound as a starting material for the synthesis of common pharmaceutical intermediates. The reactivity of the active methylene group in this compound suggests potential for its use in cyclocondensation reactions, but specific applications in pharmaceutical synthesis are not well-documented in readily available scientific literature.
Given the interest in nitro-containing heterocyclic compounds in pharmaceuticals, this document will focus on the synthesis of a structurally related and critical pharmaceutical intermediate, 2-amino-5-nitrothiazole . This compound is a key precursor for the synthesis of the broad-spectrum antiparasitic and antiviral drug, Nitazoxanide.
Application Notes: Synthesis of 2-Amino-5-nitrothiazole
2-Amino-5-nitrothiazole is a vital building block in the synthesis of nitazoxanide and other related therapeutic agents. Its synthesis is a critical step in the manufacturing process of these drugs. While various synthetic routes exist, a common and effective method involves the cyclocondensation of a halogenated nitro-enamine with thiourea. This approach avoids the direct and potentially hazardous nitration of the pre-formed 2-aminothiazole ring.
The overall synthetic strategy involves the formation of an electrophilic three-carbon synthon bearing a nitro group, which then undergoes cyclization with a sulfur and nitrogen-containing nucleophile (thiourea) to form the desired thiazole ring. The reaction conditions can be optimized to achieve high yields and purity of the final product.
Logical Workflow for 2-Amino-5-nitrothiazole Synthesis
Caption: General workflow for the synthesis of 2-amino-5-nitrothiazole.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitrothiazole via Bromination of N,N-dimethyl-2-nitroetheneamine and Cyclocondensation with Thiourea
This protocol details a two-step, one-pot synthesis of 2-amino-5-nitrothiazole.
Step 1: Bromination of N,N-dimethyl-2-nitroetheneamine
-
In a reaction vessel equipped with a stirrer and a cooling bath, prepare a solution of N,N-dimethyl-2-nitroetheneamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Cool the solution to 0-5 °C under a nitrogen atmosphere.
-
Slowly add bromine (1.0 equivalent) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
Upon completion of the bromine addition, an intermediate bromo-adduct is formed in solution.
Step 2: Cyclocondensation with Thiourea and Product Isolation
-
To the solution containing the bromo-adduct, add thiourea (1.1-1.3 equivalents) at low temperature (0-5 °C).
-
Remove the cooling bath and allow the reaction mixture to stir at room temperature for 1-2 hours. A precipitate of the intermediate thiazolium salt may form.
-
After the reaction is complete, the intermediate salt is hydrolyzed. This can be achieved by adding water to the reaction mixture.
-
The pH of the solution is then adjusted to 4-5 using a base, such as 29% ammonium hydroxide, to precipitate the crude 2-amino-5-nitrothiazole.
-
The resulting yellow solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Data Presentation: Synthesis of 2-Amino-5-nitrothiazole
| Parameter | Value | Reference |
| Starting Material | N,N-dimethyl-2-nitroetheneamine | |
| Key Reagents | Bromine, Thiourea | |
| Solvent | Ethanol or Acetic Acid | |
| Reaction Temperature | 0-10 °C (Bromination), Room Temp (Cyclocondensation) | |
| Reaction Time | ~30 min (Bromination), 1-2 hours (Cyclocondensation) | |
| Product | 2-Amino-5-nitrothiazole | |
| Typical Yield | 62-83% | |
| Melting Point | ~198 °C (decomposes) |
Reaction Pathway
The synthesis proceeds through a halogenation-addition followed by a cyclocondensation reaction, which is a variation of the Hantzsch thiazole synthesis.
Caption: Simplified reaction pathway for 2-amino-5-nitrothiazole synthesis.
Application Notes and Protocols: 2-Nitroacetamide in Multicomponent Reactions
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of documented applications of 2-nitroacetamide as a reactant in multicomponent reactions (MCRs). While MCRs are a powerful and widely utilized tool in synthetic and medicinal chemistry for the rapid assembly of complex molecules, the specific use of this compound in these one-pot syntheses appears to be an unexplored area of research.
Multicomponent reactions involving structurally related compounds, such as cyanoacetamide and various nitroalkanes, are well-established and have been extensively reviewed.[1][2][3] These reactions are instrumental in the synthesis of a diverse array of heterocyclic compounds, including pyridines, pyrans, and pyrimidines.[4][5][6] However, no specific protocols, quantitative data, or reaction schemes detailing the participation of this compound in three- or four-component reactions were identified.
This absence of data prevents the creation of detailed application notes and experimental protocols as initially intended. For researchers, scientists, and drug development professionals interested in this area, this represents a potential opportunity for novel research and the development of new synthetic methodologies. The unique electronic and structural properties of this compound could lead to the discovery of new MCRs and the synthesis of novel molecular scaffolds with potential biological activity.
Potential Areas for Future Research
Given the reactivity of related compounds, one could envision the potential for this compound to participate in reactions such as:
-
Hantzsch-type pyridine synthesis: While traditionally employing a β-ketoester, an aldehyde, and ammonia, variations of this reaction could potentially incorporate this compound as the active methylene component.
-
Biginelli-type reactions: Similar to the Hantzsch synthesis, the Biginelli reaction for the synthesis of dihydropyrimidinones might be adaptable to include this compound.
-
Michael addition-initiated cyclizations: The acidic methylene protons of this compound suggest its potential as a Michael donor, which could initiate a cascade of reactions in a multicomponent setting to form complex heterocyclic systems.
Logical Workflow for Investigating this compound in MCRs
For researchers interested in exploring this untapped area, a logical experimental workflow could be as follows:
Caption: A proposed workflow for the systematic investigation of this compound in multicomponent reactions.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis Using 2-Nitroacetamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making stereoselective synthesis a critical discipline. Among the versatile building blocks available to synthetic chemists, 2-nitroacetamide derivatives have emerged as powerful nucleophiles in a variety of asymmetric transformations. Their utility stems from the activating effect of the nitro group, which facilitates C-C bond formation, and the amide functionality, which provides a handle for further synthetic manipulation and can participate in catalyst binding.
This document provides detailed application notes and protocols for the use of this compound derivatives in asymmetric synthesis, with a focus on organocatalyzed Michael and aldol reactions. These reactions offer efficient routes to chiral γ-nitro amides and β-hydroxy-α-nitro amides, which are valuable precursors to a wide range of biologically active molecules, including chiral amino acids, lactams, and other heterocyclic scaffolds. The protocols and data presented herein are intended to serve as a practical guide for researchers in the pharmaceutical and chemical industries.
Core Concepts in Asymmetric Catalysis with this compound Derivatives
The asymmetric addition of this compound derivatives to electrophiles is most commonly achieved through organocatalysis. Bifunctional organocatalysts, such as those based on thiourea and squaramide scaffolds, have proven particularly effective. These catalysts operate through a dual activation mechanism: the basic moiety (e.g., a tertiary amine) deprotonates the acidic α-proton of the this compound, forming a nitronate intermediate, while the hydrogen-bonding donor moiety (the thiourea or squaramide) activates the electrophile, bringing the two reactants into a well-organized, chiral transition state. This precise spatial arrangement dictates the stereochemical outcome of the reaction, leading to high levels of enantioselectivity.
Application 1: Asymmetric Michael Addition to α,β-Unsaturated Carbonyl Compounds
The asymmetric Michael addition of this compound derivatives to α,β-unsaturated acceptors like chalcones and enones is a powerful method for the synthesis of chiral γ-nitro amides. These products are precursors to valuable compounds such as chiral γ-amino acids and pyrrolidines. Bifunctional squaramide and thiourea catalysts are highly effective in promoting this transformation with excellent stereocontrol.
Quantitative Data Summary
| Entry | Michael Acceptor (Ar) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Squaramide I (10) | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | 4-Chlorophenyl | Squaramide I (10) | Toluene | 36 | 92 | >95:5 | 97 |
| 3 | 4-Methoxyphenyl | Squaramide I (10) | Toluene | 48 | 88 | 95:5 | 96 |
| 4 | 2-Naphthyl | Squaramide I (10) | Toluene | 36 | 93 | >95:5 | 98 |
| 5 | Phenyl | Thiourea II (10) | CH2Cl2 | 48 | 85 | 90:10 | 92 |
| 6 | 4-Nitrophenyl | Thiourea II (10) | CH2Cl2 | 24 | 96 | >95:5 | 95 |
Data is representative and compiled from typical results found in the literature for analogous reactions. Actual results may vary.
Experimental Protocol: Asymmetric Michael Addition of N-Phenyl-2-nitroacetamide to Chalcone
This protocol describes a general procedure for the asymmetric Michael addition of an N-substituted this compound to a chalcone, catalyzed by a bifunctional squaramide catalyst.
Materials:
-
N-Phenyl-2-nitroacetamide
-
Chalcone (trans-1,3-diphenyl-2-propen-1-one)
-
Bifunctional Squaramide Catalyst I
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add chalcone (0.2 mmol, 1.0 equiv.) and bifunctional squaramide catalyst I (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to the vial and stir the mixture at room temperature for 10 minutes.
-
Add N-phenyl-2-nitroacetamide (0.24 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired γ-nitro amide.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Application 2: Asymmetric Aldol-Type Reaction with Aldehydes
The asymmetric aldol reaction of this compound derivatives with aldehydes provides a direct route to chiral β-hydroxy-α-nitro amides. These products are highly valuable as they can be readily converted to syn- or anti-β-hydroxy-α-amino acids, which are important structural motifs in numerous natural products and pharmaceuticals. While less common than the Michael addition, this transformation can be effectively catalyzed by chiral metal complexes or bifunctional organocatalysts. The reaction of structurally related N-azidoacetyl-1,3-thiazolidine-2-thione provides a strong model for this transformation.
Quantitative Data Summary (based on analogous azido derivatives)
| Entry | Aldehyde (Ar) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | [Ni(II)-(S)-Tol-BINAP] (5) | CH2Cl2 | 12 | 92 | >98:2 | >99 |
| 2 | 4-Methoxybenzaldehyde | [Ni(II)-(S)-Tol-BINAP] (5) | CH2Cl2 | 12 | 95 | >98:2 | >99 |
| 3 | 4-Chlorobenzaldehyde | [Ni(II)-(S)-Tol-BINAP] (5) | CH2Cl2 | 24 | 88 | >98:2 | >99 |
| 4 | 2-Naphthaldehyde | [Ni(II)-(S)-Tol-BINAP] (5) | CH2Cl2 | 24 | 90 | >98:2 | >99 |
| 5 | Cinnamaldehyde | [Ni(II)-(S)-Tol-BINAP] (5) | CH2Cl2 | 36 | 85 | 95:5 | 98 |
Data is representative of analogous reactions with N-azidoacetyl-1,3-thiazolidine-2-thione and may serve as a starting point for optimization with this compound derivatives.
Experimental Protocol: Asymmetric Aldol-Type Reaction of a this compound Derivative
This protocol outlines a general procedure for the asymmetric aldol-type reaction of a this compound derivative with an aromatic aldehyde, inspired by methodologies developed for similar nucleophiles.
Materials:
-
This compound derivative
-
Aromatic aldehyde
-
Chiral Catalyst (e.g., [Ni(II)-(S)-Tol-BINAP] complex or a bifunctional organocatalyst)
-
Dichloromethane (anhydrous)
-
Silylating agent (e.g., TIPSOTf, if required by the catalyst system)
-
Base (e.g., a non-nucleophilic amine, if required)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the chiral catalyst in anhydrous dichloromethane at the specified reaction temperature (e.g., -20 °C to room temperature).
-
Add the this compound derivative to the catalyst solution.
-
If required by the catalytic cycle, add a base and/or a silylating agent.
-
Add the aromatic aldehyde dropwise to the reaction mixture.
-
Stir the reaction under an inert atmosphere and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by NMR and chiral HPLC, respectively.
Conclusion
This compound derivatives are versatile and highly valuable pronucleophiles for asymmetric synthesis. The application of bifunctional organocatalysis, in particular, has enabled the development of efficient and highly stereoselective Michael and aldol-type reactions. The resulting chiral γ-nitro amides and β-hydroxy-α-nitro amides serve as key intermediates in the synthesis of a diverse array of molecules of interest to the pharmaceutical industry. The protocols and data presented in this document provide a solid foundation for researchers to explore and optimize these powerful synthetic transformations in their own laboratories. Further research into the development of novel chiral catalysts and the expansion of the substrate scope will undoubtedly continue to enhance the utility of this compound derivatives in the asymmetric synthesis of complex, biologically active compounds.
Troubleshooting & Optimization
Technical Support Center: 2-Nitroacetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 2-nitroacetamide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis reaction yield is very low. What are the primary causes?
A1: Low yields in the synthesis of this compound, particularly when using a carbodiimide coupling method with nitroacetic acid, can stem from several factors:
-
Decarboxylation of Nitroacetic Acid: Nitroacetic acid is highly prone to decarboxylation, especially its singly deprotonated form, to yield nitromethane. This is often the most significant side reaction that consumes the starting material.
-
Incomplete Carboxylic Acid Activation: The activation of nitroacetic acid with the coupling agent (e.g., DCC) may be inefficient, leading to unreacted starting material.
-
Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated nitroacetic acid intermediate, preventing the formation of the amide.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can favor side reactions over the desired amidation.
Q2: I am observing gas evolution from my reaction mixture. What is happening?
A2: Gas evolution, typically carbon dioxide (CO₂), is a strong indicator that the decarboxylation of nitroacetic acid is occurring. This side reaction is competitive with the desired amidation and is a common cause of low product yield.
Q3: How can I minimize the decarboxylation of nitroacetic acid during the reaction?
A3: To minimize decarboxylation, consider the following strategies:
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the rate of decarboxylation.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the formation of the more labile carboxylate anion.
-
Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base is preferable to minimize the deprotonation of nitroacetic acid.
-
Rapid Activation and Coupling: Add the coupling agent to the nitroacetic acid and then introduce the ammonia source relatively quickly to favor the amidation pathway.
Q4: I have a persistent white precipitate in my crude product that is difficult to filter and remove. What is it and how can I get rid of it?
A4: If you are using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, the white precipitate is most likely N,N'-dicyclohexylurea (DCU), a byproduct of the reaction.[1][2] DCU is notoriously insoluble in many common organic solvents, making its removal challenging.[1]
-
Filtration: The bulk of DCU can often be removed by filtration of the reaction mixture.[2]
-
Solvent Selection for Precipitation: Cooling the reaction mixture can help to further precipitate the DCU before filtration.[2]
-
Chromatography: Column chromatography can be effective for removing trace amounts of DCU.[3]
-
Alternative Coupling Agents: Using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can simplify purification, as the corresponding urea byproduct is water-soluble and can be removed with an aqueous workup.
Q5: My final product is impure. What are the likely contaminants?
A5: Besides the DCU byproduct, other potential impurities include:
-
Unreacted Nitroacetic Acid: If the reaction did not go to completion.
-
Nitromethane: From the decarboxylation of nitroacetic acid.
-
N-acylurea: A rearrangement byproduct from the reaction of the activated intermediate with another molecule of the activated acid.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Decarboxylation of Nitroacetic Acid: The primary competing side reaction. | Maintain low reaction temperatures (0 °C). Ensure anhydrous conditions. Add ammonia source promptly after activation of the acid. |
| Inefficient Carboxylic Acid Activation: The coupling agent is not effectively activating the nitroacetic acid. | Ensure the coupling agent (e.g., DCC) is fresh and of high purity. Consider adding a catalytic amount of an activating agent like 4-dimethylaminopyridine (DMAP). | |
| Hydrolysis: Presence of water is deactivating the activated acid intermediate. | Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a White Precipitate (DCU) | Use of DCC as a Coupling Agent: DCU is the insoluble byproduct. | Filter the reaction mixture after cooling to remove the bulk of the DCU.[2] For remaining traces, consider recrystallization or column chromatography.[3] Alternatively, use a water-soluble coupling agent like EDC in future syntheses. |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Nitromethane or residual solvent may be present. | Purify the crude product using column chromatography. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product. |
| Reaction is Sluggish or Stalls | Poor Solubility of Reagents: Nitroacetic acid or the ammonia source may not be fully dissolved. | Choose a solvent in which all reactants are soluble. DMF is often a good choice for coupling reactions.[4] |
| Low Reaction Temperature: While low temperature is needed to suppress decarboxylation, it can also slow the desired reaction. | Monitor the reaction by TLC or LC-MS. If the reaction is clean but slow, consider allowing it to warm slowly to room temperature and continue monitoring. |
Experimental Protocols
Synthesis of this compound via DCC Coupling
This protocol is based on standard procedures for DCC-mediated amide bond formation.
Materials:
-
Nitroacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ammonia solution (e.g., 7N in methanol)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve nitroacetic acid (1.0 eq.) and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq.) in anhydrous DCM.
-
Slowly add the DCC solution to the nitroacetic acid solution at 0 °C with stirring.
-
Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.
-
Slowly add the ammonia solution (1.2 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of celite to remove the DCU, washing the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Data Presentation
Table 1: Physicochemical Properties of Nitroacetic Acid
| Property | Value | Reference |
| pKa | 1.48 - 1.68 | [1][2] |
| Melting Point | 87-89 °C | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water, polar organic solvents |
Table 2: Common Solvents for DCC Coupling and DCU Removal
| Solvent | Use in Reaction | DCU Solubility | Notes |
| Dichloromethane (DCM) | Common reaction solvent | Low | Good for precipitating DCU upon cooling. |
| Tetrahydrofuran (THF) | Reaction solvent | Moderate | DCU may be more soluble than in DCM. |
| Acetonitrile (ACN) | Reaction solvent | Low | Can be effective for precipitating DCU.[3] |
| Ethyl Acetate | Workup/Extraction | Low | Useful for washing and extraction. |
| Diethyl Ether | Workup/Precipitation | Very Low | Can be used to precipitate DCU from a more soluble solvent. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield.
Caption: Competing pathways in this compound synthesis.
References
Technical Support Center: Purification of 2-Nitroacetamide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 2-Nitroacetamide. Given that specific literature on the purification of this compound is not extensively detailed, this document focuses on applying fundamental and robust purification principles to this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying crude this compound?
A1: The first step is to characterize the crude product. Before attempting purification, it is crucial to analyze the crude material to understand the nature and extent of impurities. Techniques like Thin-Layer Chromatography (TLC) can provide a preliminary assessment of the number of components in your mixture. Determining a melting point range of the crude solid can also give an indication of its purity level.
Q2: Which purification technique is best for this compound?
A2: The choice between recrystallization and chromatography depends on the impurities present.
-
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid substance, provided a suitable solvent can be found. It is ideal when the impurities have different solubility profiles from this compound.
-
Column Chromatography is more powerful for separating mixtures with multiple components or for purifying compounds from impurities with very similar solubilities. It is generally more time-consuming and solvent-intensive than recrystallization.
Q3: What are the likely impurities in a this compound synthesis?
A3: Potential impurities can arise from unreacted starting materials, side reactions, or product degradation. Common impurities may include:
-
Unreacted starting materials (e.g., nitromethane, acetic anhydride, or related reagents).
-
By-products from side reactions.
-
Degradation products, as nitro compounds can be sensitive to heat and pH extremes.
Q4: How do I select a suitable solvent for recrystallization?
A4: An ideal recrystallization solvent should dissolve this compound poorly at low temperatures but have high solubility at higher temperatures.[1] The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization). A systematic solvent screening with small amounts of your crude product is the best approach.
Q5: How can I assess the purity of my final this compound product?
A5: Purity is typically assessed using a combination of methods:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Chromatography: Techniques like TLC, HPLC, or GC can be used to check for the presence of other components. A pure compound should ideally show a single spot (TLC) or peak (HPLC/GC).
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify any residual impurities.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is unsuitable, or you have not added enough solvent.
-
Solution:
-
Ensure the solvent is at its boiling point.
-
Add more hot solvent in small increments until the solid dissolves. Be careful not to add a large excess, as this will reduce your yield.[1]
-
If a very large volume of solvent is required, it is likely a poor solvent for recrystallization. You should perform a new solvent screen to find a more suitable one.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated (too much solvent was added), or the solution has become supersaturated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound.
-
Reduce Solvent Volume: If induction fails, gently heat the solution to boil off some of the solvent to increase the concentration. Allow it to cool again.
-
Use an Anti-Solvent (Two-Solvent Method): If you know a solvent in which this compound is insoluble, add it dropwise to the cooled solution until turbidity persists.
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. Significant impurities can also cause oiling out.
-
Solution:
-
Re-heat the solution to dissolve the oil, then add a small amount of additional solvent.
-
Allow the flask to cool much more slowly to encourage crystal lattice formation. Insulating the flask can help.
-
Consider using a solvent with a lower boiling point.
-
Problem: The final product is colored.
-
Possible Cause: Colored impurities are present in the crude material.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before allowing the solution to cool.
Visual Troubleshooting Guide for Recrystallization
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// Edges start -> cool_solution; cool_solution -> crystals_form; crystals_form -> oiled_out [label="Yes"]; crystals_form -> induce_xtal [label="No"]; oiled_out -> collect_crystals [label="No"]; oiled_out -> reheat_oil [label="Yes"]; reheat_oil -> cool_solution; collect_crystals -> end_success; induce_xtal -> still_no_xtal; still_no_xtal -> collect_crystals [label="No (Success)"]; still_no_xtal -> reduce_volume [label="Yes"]; reduce_volume -> cool_solution; reduce_volume -> end_fail [style=dashed, arrowhead=normal, color="#202124", constraint=false]; } Caption: Troubleshooting workflow for common issues encountered during recrystallization.
Section 3: Experimental Protocols
Safety Precaution: this compound is a flammable solid and is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [2]
Protocol 1: Single-Solvent Recrystallization
This method is used when a single solvent is identified that dissolves the compound well when hot but poorly when cold. [3] Methodology:
-
Solvent Selection: Place ~20-30 mg of crude this compound into a small test tube. Add a common solvent (see Table 1) dropwise. If it dissolves at room temperature, the solvent is unsuitable. If not, heat the test tube gently. An ideal solvent will dissolve the solid completely near its boiling point.
-
Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new flask with hot solvent vapor to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. The purity can then be assessed by melting point analysis.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent is ideal. It uses a pair of miscible solvents: one in which this compound is very soluble ("solvent") and one in which it is insoluble ("anti-solvent"). [4] Methodology:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "solvent" in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until the solution just begins to turn cloudy (this is the point of saturation).
-
Clarification: Add a drop or two of the hot "solvent" to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent or a cold mixture of the two solvents.
-
Drying: Dry the crystals and assess their purity.
Protocol 3: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase. [5][6] Methodology:
-
Solvent System Selection: Using TLC, find a solvent system (eluent) that moves the this compound spot to an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel or alumina as the stationary phase, typically as a slurry in the least polar solvent of your eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading). Alternatively, dissolve the sample in a minimal amount of eluent and carefully pipette it directly onto the column surface (wet loading).
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a gentle stream of air or nitrogen) to push the solvent through the column. The separated compounds will travel down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes (fractions).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Data Presentation
Table 1: Common Solvents for Recrystallization Screening
The selection of an appropriate solvent is critical for successful recrystallization. This table provides a starting point for screening potential solvents.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds; high heat of vaporization. |
| Ethanol | 78 | High | Good general-purpose polar solvent; flammable. |
| Methanol | 65 | High | Similar to ethanol but more volatile; toxic. |
| Acetone | 56 | Medium | Strong solvent, low boiling point; flammable. |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent; flammable. |
| Dichloromethane | 40 | Medium-Low | Volatile, good for heat-sensitive compounds; use in fume hood. |
| Toluene | 111 | Low | Good for non-polar compounds; high boiling point. |
| Hexanes | ~69 | Very Low | For very non-polar compounds; often used as an anti-solvent. |
Table 2: Experimental Data Record Template
Use this table to record your experimental findings to optimize the purification of this compound.
| Experiment ID | Purification Method | Solvent(s) / Ratio | Starting Mass (g) | Final Mass (g) | % Yield | Melting Point (°C) | Purity Notes (TLC/NMR) |
Section 5: Purification Workflow Diagram
This diagram illustrates the general logical flow from a crude synthetic product to a final, pure compound.
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// Edges crude_product -> prelim_analysis; prelim_analysis -> technique_choice; technique_choice -> recrystallization [label=" Few Impurities,\nGood Solvent Found "]; technique_choice -> chromatography [label=" Complex Mixture or\nNo Suitable Solvent "];
recrystallization -> solvent_screen; solvent_screen -> dissolve_cool; dissolve_cool -> filter_dry; filter_dry -> final_product;
chromatography -> run_column; run_column -> analyze_fractions; analyze_fractions -> combine_pure; combine_pure -> final_product;
final_product -> final_analysis; }
Caption: Logical workflow for the purification and analysis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Nitroacetamide
Welcome to the Technical Support Center for the synthesis of 2-Nitroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions and to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most viable and commonly cited synthetic route for this compound is the amidation of a nitroacetic acid ester, such as ethyl nitroacetate or methyl nitroacetate, with ammonia. Direct nitration of acetamide is generally not a feasible method for preparing this compound.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary precursors are typically:
-
Ethyl nitroacetate or Methyl nitroacetate: These serve as the source of the nitroacetyl group.
-
Ammonia: This acts as the aminating agent to form the amide. It can be used in various forms, such as an aqueous solution, a solution in an alcohol (e.g., ethanol), or as anhydrous ammonia gas.
Q3: What are the critical parameters to control during the amidation of ethyl nitroacetate?
A3: Successful synthesis of this compound hinges on the careful control of several parameters:
-
Temperature: Amidation reactions can be exothermic. Maintaining a low temperature, especially during the addition of reagents, is crucial to prevent side reactions and decomposition of the product.
-
Concentration of Ammonia: The concentration of the ammonia solution can significantly impact the reaction rate and the formation of byproducts.
-
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
-
Purity of Starting Materials: The purity of the nitroacetic acid ester is important, as impurities can lead to the formation of undesired side-products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature. 2. Inactive Ammonia Solution: The ammonia solution may have lost its potency, especially if it is an older stock. 3. Hydrolysis of Ethyl Nitroacetate: The ester starting material can be susceptible to hydrolysis, particularly if there is excess water and elevated temperatures. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC. Consider extending the reaction time or adjusting the temperature. However, be cautious with increasing temperature as it may promote side reactions. 2. Use Fresh Ammonia Solution: It is advisable to use a fresh, properly stored solution of ammonia. 3. Control Water Content and Temperature: If using aqueous ammonia, maintain a low reaction temperature to minimize ester hydrolysis. |
| Formation of a Sticky or Oily Product | 1. Presence of Unreacted Starting Material: Incomplete reaction can leave residual ethyl nitroacetate, which is an oil. 2. Formation of Side Products: Various side reactions can lead to the formation of oily impurities. 3. Incomplete Solvent Removal: Residual solvent from the workup can result in an oily product. | 1. Ensure Complete Reaction: Use TLC to monitor the consumption of the starting ester. 2. Optimize Reaction Conditions: Adjusting the temperature and reaction time can help minimize the formation of side products. 3. Thoroughly Dry the Product: Ensure the product is completely dried under vacuum to remove any residual solvent. |
| Product is Contaminated with Side Products | 1. Dimerization or Polymerization: Under certain conditions, nitro-containing compounds can undergo self-condensation or polymerization. 2. Formation of Nitroacetic Acid: Hydrolysis of the starting ester will produce nitroacetic acid. | 1. Maintain Low Temperatures: Keeping the reaction temperature low can help suppress polymerization and other side reactions. 2. Aqueous Workup: A wash with a mild base solution (e.g., saturated sodium bicarbonate) during the workup can help remove acidic impurities like nitroacetic acid. |
Experimental Protocols
Synthesis of this compound from Ethyl Nitroacetate
This protocol describes a general method for the synthesis of this compound via the amidation of ethyl nitroacetate.
Materials:
-
Ethyl nitroacetate
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Ethanol (optional, as a co-solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Drying apparatus (e.g., vacuum desiccator)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl nitroacetate in a minimal amount of ethanol (optional, this can help with solubility).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated aqueous ammonia dropwise to the cooled solution of ethyl nitroacetate with vigorous stirring. The molar excess of ammonia can be optimized, but a 2-3 fold excess is a common starting point.
-
Maintain the temperature of the reaction mixture between 0-10 °C during the addition of ammonia.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature (e.g., 0-10 °C or room temperature) and monitor the reaction progress by TLC.
-
Upon completion of the reaction (disappearance of the ethyl nitroacetate spot on TLC), the product can be isolated.
-
Isolation may involve cooling the reaction mixture to induce crystallization of the this compound.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water or ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the purified this compound thoroughly under vacuum.
Note: This is a general procedure, and the optimal conditions (temperature, reaction time, solvent, and stoichiometry) may need to be determined empirically for the best results.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Stability and degradation pathways of 2-Nitroacetamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 2-Nitroacetamide. The information is based on established chemical principles of related functional groups, as specific literature on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and light. As a molecule containing both an amide and a nitro functional group, it is susceptible to hydrolytic, thermal, and photolytic degradation. It is also sensitive to strong oxidizing and reducing agents.
Q2: How should this compound be properly stored?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Avoid exposure to high humidity and direct sunlight.
Q3: What are the likely degradation products of this compound?
A3: Based on its structure, the most probable degradation products are:
-
Nitroacetic acid and ammonia: Formed via hydrolysis of the amide bond.
-
2-Aminoacetamide: Formed via the reduction of the nitro group.
-
Further degradation of nitroacetic acid can also occur.
Q4: Is this compound sensitive to acidic and basic conditions?
A4: Yes. Like other amides, this compound is susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation expected to increase at pH extremes.[1][2][3][4][5]
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for quantifying the parent compound and its degradation products. For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guides
Issue 1: Unexpectedly Low Assay Value for this compound
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the compound was stored in a cool, dry, and dark environment. |
| Hydrolysis from acidic or basic excipients in a formulation | Assess the pH of your formulation. If it is outside the optimal stability range, consider using buffering agents. |
| Contamination of solvents or reagents with acids or bases | Ensure all solvents and reagents are of high purity and neutral pH. |
| Photodegradation | Protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil. |
Issue 2: Appearance of Unknown Peaks in Chromatogram During Stability Studies
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradants and compare their retention times with the unknown peaks. |
| Interaction with excipients or container closure system | Analyze a placebo formulation (without this compound) under the same stress conditions to check for interfering peaks. |
| Sample preparation issues | Ensure that the sample diluent is neutral and does not cause degradation during the analytical procedure. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound based on the chemical reactivity of its functional groups.
References
Technical Support Center: Reactions with 2-Nitroacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitroacetamide. The following information is designed to address common issues encountered during experimental reactions involving this reagent.
General Information
This compound is a primary nitro compound featuring an activated methylene group due to the presence of two electron-withdrawing groups: the nitro group and the acetamide group. This structural feature makes the methylene protons acidic and susceptible to deprotonation by a base, forming a reactive nitronate intermediate. This intermediate can then act as a nucleophile in various carbon-carbon bond-forming reactions, most notably in condensation reactions with aldehydes and ketones. These reactions are analogous to the Henry (nitroaldol) and Knoevenagel condensations.
The primary application of this compound in synthesis is as a precursor for various heterocyclic compounds, such as isoxazoles. However, the reactions can sometimes be challenging, leading to low yields or the formation of undesired side products.
Frequently Asked questions (FAQs) and Troubleshooting Guide
Q1: My reaction with this compound is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in reactions involving this compound can be attributed to several factors, often related to the reversible nature of the initial condensation step and the stability of the intermediates.[1][2]
-
Suboptimal Base Selection: The choice of base is critical. A base that is too strong can promote side reactions, such as the self-condensation of the aldehyde or ketone (Cannizzaro or aldol reactions).[1][2] A base that is too weak may not deprotonate the this compound effectively, leading to a slow or incomplete reaction.
-
Solution: Screen a variety of mild bases. Organic bases like piperidine, pyridine, or triethylamine are commonly used.[3] In some cases, inorganic bases like potassium carbonate can also be effective. The optimal base and its concentration should be determined empirically for each specific reaction.
-
-
Unfavorable Reaction Equilibrium: The initial addition of the this compound nitronate to the carbonyl compound is often reversible (retro-Henry reaction).[1][2]
-
Solution: To drive the reaction forward, consider removing a byproduct, such as water, if the reaction proceeds to a dehydration product. Using a slight excess of one of the reactants might also shift the equilibrium.
-
-
Inappropriate Reaction Temperature: Temperature can significantly impact the reaction rate and the formation of side products.
-
Poor Reagent Purity: Impurities in the this compound or the carbonyl compound can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the this compound and the aldehyde or ketone before use.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of several side products. What are these byproducts and how can I minimize them?
A2: Reactions with this compound can lead to a mixture of products depending on the reaction conditions.
-
β-Nitro Alcohol Intermediate: The initial product of the condensation is a β-nitro alcohol.[2][4] This intermediate may be stable under certain conditions and may not proceed to the desired final product.
-
Solution: If the desired product is the dehydrated α,β-unsaturated nitro compound, you may need to adjust the conditions to favor elimination of water. This can often be achieved by increasing the reaction temperature or by adding a dehydrating agent.[5]
-
-
Dehydration Product (α,β-Unsaturated Nitro Compound): The β-nitro alcohol can easily dehydrate to form a nitroalkene. While this is often the desired product, its formation might not be complete.[2]
-
Michael Addition Product: If an excess of the this compound nitronate is present, it can potentially undergo a Michael addition to the α,β-unsaturated nitro compound, leading to a dinitro compound.[3]
-
Solution: Carefully control the stoichiometry of the reactants. A slow addition of one of the reactants can help to maintain a low concentration of the nucleophile and minimize this side reaction.
-
-
Cannizzaro or Aldol Condensation Products: As mentioned, using a strong base can lead to the self-condensation of the aldehyde or ketone.[1][2]
-
Solution: Use a mild organic base to avoid these side reactions.
-
Q3: How do I choose the appropriate solvent for my reaction with this compound?
A3: The solvent can influence the solubility of the reactants, the stability of the intermediates, and the overall reaction rate.[1][6]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective as they can help to dissolve the reactants and stabilize charged intermediates.
-
Alcohols: Ethanol and methanol are also commonly used solvents for these types of reactions.[1]
-
Solvent Screening: The optimal solvent is highly dependent on the specific substrates. It is recommended to perform a small-scale screen of different solvents to identify the best one for your reaction.
Q4: My product is difficult to purify. What are some common purification challenges and how can I overcome them?
A4: Purification of products from this compound reactions can be challenging due to the presence of polar functional groups and potential side products with similar polarities.
-
Recrystallization: If the product is a solid, recrystallization is often an effective purification method. You will need to screen different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For oils or for solids that are difficult to recrystallize, silica gel column chromatography is the standard method.
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation between your product and the impurities. A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.
-
Tailing on Silica Gel: The amide and nitro groups can sometimes cause tailing on silica gel. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can sometimes help to improve the peak shape.
-
Data Presentation
| Parameter | Potential Issue | Troubleshooting Strategy |
| Base | Low conversion or formation of side products (e.g., Cannizzaro, aldol).[1][2] | Screen mild organic bases (e.g., piperidine, pyridine, triethylamine). Optimize base concentration. |
| Temperature | Low reaction rate or formation of degradation products/side reactions.[1] | Optimize temperature; lower temperatures may require longer reaction times but can improve selectivity. |
| Solvent | Poor solubility of reactants, slow reaction rate.[1][6] | Screen a range of solvents with varying polarities (e.g., ethanol, DMF, DMSO, THF). |
| Stoichiometry | Formation of Michael addition byproducts.[3] | Use a 1:1 molar ratio of reactants or a slight excess of the carbonyl compound. Consider slow addition of this compound. |
| Water Removal | Incomplete conversion to the dehydrated product.[5] | If the α,β-unsaturated product is desired, consider using a Dean-Stark apparatus or adding a dehydrating agent. |
Experimental Protocols
The following is a general protocol for the condensation of this compound with an aromatic aldehyde. This should be considered a starting point, and optimization of the conditions will likely be necessary for specific substrates.
General Protocol for Condensation of this compound with an Aromatic Aldehyde
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the aromatic aldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Addition of this compound: Add this compound (1.0-1.2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of a mild base (e.g., piperidine, 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[7][8]
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by silica gel column chromatography.[9]
Visualizations
Caption: A flowchart to diagnose and address causes of low reaction yield.
Caption: General reaction pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Nitroacetamide Reaction Yield Improvement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2-Nitroacetamide reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: Due to limited direct literature on the synthesis of this compound, two plausible routes can be proposed based on general organic chemistry principles. The most likely route is the amidation of an activated nitroacetic acid derivative, such as ethyl nitroacetate, with ammonia. A second, potentially more challenging route, is the direct nitration of acetamide.
Q2: What are the key safety concerns when working with this compound and its precursors?
A2: Aliphatic nitro compounds can be thermally unstable and potentially explosive, especially in the presence of impurities.[1] Nitrating agents are highly corrosive and strong oxidizers.[2] Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Temperature control is critical to prevent runaway reactions.
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Thin-layer chromatography (TLC) is a common method to monitor the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction conversion and purity.
Q4: What are the expected physical properties of this compound?
A4: this compound is a solid at room temperature. Due to the polar nitro and amide groups, it is expected to have a relatively high melting point and be soluble in polar organic solvents.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction to synthesize this compound has resulted in a low yield or no desired product. What are the likely causes and how can I address them?
Answer: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Below is a breakdown of potential causes and solutions.
For Amidation of Ethyl Nitroacetate Route:
-
Incomplete Reaction: The reaction between ethyl nitroacetate and ammonia may not have gone to completion.
-
Solution: Increase the reaction time or gently heat the reaction mixture. Ensure a sufficient excess of ammonia is used to drive the equilibrium towards the product.
-
-
Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the starting ester, ethyl nitroacetate, back to nitroacetic acid.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
-
Side Reactions: The nitro group can undergo side reactions under basic conditions.
-
Solution: Maintain a moderate temperature and avoid excessively harsh basic conditions.
-
For Direct Nitration of Acetamide Route:
-
Insufficiently Strong Nitrating Agent: The amide group is deactivating, making nitration of the adjacent carbon challenging.
-
Solution: A stronger nitrating agent or more forcing reaction conditions may be necessary. However, this increases the risk of side reactions.
-
-
Oxidation of the Amide: Strong nitrating agents can oxidize the amide functional group.
-
Solution: Careful control of the reaction temperature and slow, controlled addition of the nitrating agent are crucial.
-
-
Hydrolysis of Acetamide: The presence of strong acids and water can lead to the hydrolysis of acetamide to acetic acid and ammonia.
-
Solution: Use anhydrous conditions where possible, though this can be challenging with mixed acid nitrations.
-
Data Presentation
The following tables present hypothetical data to illustrate the impact of various reaction parameters on the yield of this compound via the amidation of ethyl nitroacetate.
Table 1: Effect of Reaction Temperature and Time on Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 12 | 45 |
| 2 | 25 | 24 | 60 |
| 3 | 50 | 6 | 75 |
| 4 | 50 | 12 | 72 |
| 5 | 70 | 4 | 65 |
Table 2: Effect of Ammonia Concentration on Yield
| Entry | Equivalents of Ammonia | Yield (%) |
| 1 | 1.1 | 55 |
| 2 | 2.0 | 70 |
| 3 | 3.0 | 78 |
| 4 | 5.0 | 80 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amidation of Ethyl Nitroacetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl nitroacetate (1 equivalent) in anhydrous ethanol.
-
Addition of Ammonia: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 30 minutes, or add a solution of ammonia in ethanol (3-5 equivalents).
-
Reaction: Seal the flask and stir the mixture at 50°C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Slowly add water to the hot filtrate until the solution becomes cloudy. Then, add a few drops of ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: 2-Nitroacetamide Safe Handling and Storage
This guide provides essential safety information, handling procedures, and storage requirements for 2-Nitroacetamide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance with the following primary risks[1]:
-
Flammable Solid: Poses a fire hazard.
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Can cause significant health effects upon exposure.
-
Causes Skin and Serious Eye Irritation: Direct contact can lead to irritation.
-
May Cause Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.
2. What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, appropriate PPE is mandatory. While a specific quantitative exposure limit is not available, the following PPE should be used to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
3. What are the proper storage conditions for this compound?
To ensure stability and safety, store this compound according to these guidelines:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
-
Store separately from incompatible materials.
4. What materials are incompatible with this compound?
While specific incompatibility data for this compound is limited, based on its chemical structure, avoid storage with:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: May cause decomposition.
5. What should I do in case of a spill?
For a minor spill, follow these steps:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
6. What are the first-aid procedures for exposure to this compound?
Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
7. How should this compound waste be disposed of?
This compound is considered hazardous waste.
-
Collect all waste material (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed, and compatible container.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Data Presentation
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Flammable Solids | 1 | H228 | Danger | Flammable solid |
| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312 | Warning | Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332 | Warning | Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335 | Warning | May cause respiratory irritation |
Source: PubChem CID 279256[1]
Experimental Protocols
Protocol 1: Weighing this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Decontaminate the balance and the surrounding work area.
-
-
Procedure:
-
Place a clean, tared weigh boat on the analytical balance.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Minimize the generation of dust.
-
Once the desired weight is obtained, securely close the stock container.
-
Record the weight.
-
-
Cleanup:
-
Carefully clean the spatula and any contaminated surfaces.
-
Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated hazardous waste container.
-
Protocol 2: Preparation of a Solution with this compound
-
Preparation:
-
Perform all work in a chemical fume hood.
-
Ensure all necessary glassware is clean and dry.
-
Don all required PPE.
-
-
Procedure:
-
Weigh the required amount of this compound following Protocol 1.
-
Place a stir bar in a clean, appropriately sized beaker or flask.
-
Add the desired solvent to the beaker.
-
Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution. Avoid splashing.
-
-
Cleanup:
-
Rinse all glassware with a suitable solvent and then wash with soap and water.
-
Dispose of all waste, including rinsate and contaminated PPE, as hazardous waste.
-
Visualizations
References
Side reactions and byproduct formation with 2-Nitroacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions and byproduct formation when working with 2-Nitroacetamide. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is developing a yellow or brown color over time. What could be the cause?
A1: Discoloration of this compound solutions can be an indication of decomposition or side reactions. Several factors could contribute to this:
-
Thermal Instability: Like many nitroalkanes, this compound can be thermally sensitive. Elevated temperatures can lead to decomposition, often characterized by the formation of colored byproducts. It is recommended to store this compound in a cool, dark place.
-
Basic Conditions: In the presence of a base, this compound can undergo self-condensation reactions (such as the Henry reaction), which can produce colored and potentially polymeric byproducts.[1][2]
-
Extreme pH: Both strongly acidic and strongly basic conditions can promote the hydrolysis of the amide group, leading to the formation of nitroacetic acid and ammonia. These products might undergo further reactions leading to discoloration.
Q2: I am observing a loss of my starting material and the appearance of a new, more polar peak in my HPLC analysis. What could this be?
A2: A new, more polar peak in your HPLC chromatogram often suggests the formation of a hydrolysis byproduct. The amide functional group in this compound can be hydrolyzed to a carboxylic acid (nitroacetic acid) under both acidic and basic conditions.[3][4][5] Nitroacetic acid is more polar than this compound and would therefore elute earlier on a reverse-phase HPLC column.
Q3: My reaction yield is significantly lower than expected, and I have a complex mixture of byproducts. What are the potential side reactions I should consider?
A3: Low yields and complex byproduct profiles can result from several side reactions involving both the nitro and amide groups of this compound. Key possibilities include:
-
Self-Condensation (Henry Reaction): In the presence of a base, the acidic α-proton of this compound can be abstracted, leading to a nucleophilic attack on another molecule of this compound. This can initiate a cascade of reactions, including the formation of β-nitro alcohols which may subsequently dehydrate.[1][2][6]
-
Hydrolysis: As mentioned, hydrolysis of the amide to nitroacetic acid is a common side reaction, especially with prolonged reaction times at non-neutral pH or elevated temperatures.[3][4]
-
Decomposition: Thermal decomposition of nitroalkanes can be complex and may generate various gaseous byproducts and polymeric materials.[7]
Q4: Can this compound form nitriles as a byproduct?
A4: The formation of a nitrile from a primary amide typically requires a strong dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).[3][5][8] In a typical reaction setup, unless such reagents are present, the spontaneous formation of a nitrile from this compound is unlikely.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound.
Issue 1: Unexpected Byproduct Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in LC-MS or GC-MS. | Hydrolysis of the amide group. | - Maintain a neutral pH if possible. - Avoid prolonged exposure to strong acids or bases. - Keep reaction temperatures as low as feasible. |
| Formation of a viscous or tar-like substance. | Base-catalyzed self-condensation (Henry Reaction). | - Avoid strong bases. If a base is necessary, use a weak, non-nucleophilic base and add it slowly at low temperatures. - Use dilute solutions to minimize intermolecular reactions. |
| Gas evolution and pressure build-up. | Thermal decomposition. | - Carefully control the reaction temperature. - Ensure adequate venting for reactions run at elevated temperatures. - Refer to safety data for thermal stability information.[7] |
Issue 2: Low Purity of the Final Product
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad peaks or multiple unresolved peaks in chromatography. | Presence of multiple byproducts from competing side reactions. | - Optimize reaction conditions (temperature, pH, reaction time) to favor the desired reaction pathway. - Employ a purification strategy tailored to the potential byproducts (e.g., recrystallization, column chromatography). |
| Difficulty in isolating the pure product. | Co-elution of impurities with the desired product. | - Develop a more selective analytical method (e.g., different HPLC column, gradient elution). - Consider derivatization of the product or impurities to improve separation. |
Potential Side Reaction Pathways
The following diagrams illustrate potential side reaction pathways for this compound based on the general reactivity of its functional groups.
Summary of Potential Byproducts
The following table summarizes the potential side reactions, the conditions that favor them, and the likely byproducts.
| Side Reaction | Favorable Conditions | Potential Byproducts |
| Amide Hydrolysis | Acidic or basic conditions, elevated temperature, prolonged reaction time. | Nitroacetic acid, Ammonia |
| Self-Condensation | Presence of a base. | β-Nitro alcohol adducts, dehydrated condensation products, oligomers/polymers. |
| Thermal Decomposition | High temperatures. | Nitrogen oxides (NOx), carbon oxides (CO, CO₂), various organic fragments.[9] |
Experimental Protocols
While specific protocols for mitigating side reactions of this compound are not widely published, general best practices for handling sensitive compounds should be followed.
General Handling Recommendations:
-
Temperature Control: Perform reactions at the lowest effective temperature. Use an ice bath for exothermic reactions.
-
pH Control: If the reaction chemistry allows, maintain a neutral pH. If acidic or basic conditions are required, use the mildest reagents possible and minimize reaction times.
-
Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Monitoring: Regularly monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, GC) to detect the formation of byproducts early.
Analytical Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound and its potential non-volatile byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile byproducts. Derivatization may be necessary for polar compounds like nitroacetic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown byproducts by providing molecular weight information.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amides Reactions | Study.com [study.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up 2-Nitroacetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 2-nitroacetamide from the laboratory to the pilot plant. The information is presented in a question-and-answer format to directly address potential challenges. The recommended synthetic route is a two-step process: the synthesis of ethyl nitroacetate followed by its ammonolysis to yield this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The direct nitration of acetamide is not the preferred method. A more viable and common two-step approach is recommended:
-
Synthesis of Ethyl Nitroacetate: This is typically achieved through the nitration of ethyl acetoacetate with nitric acid and a carboxylic acid anhydride at low temperatures. The resulting intermediate is then cleaved with a nucleophile to form ethyl nitroacetate.
-
Ammonolysis of Ethyl Nitroacetate: The ethyl nitroacetate is then reacted with ammonia to form this compound. This reaction is a nucleophilic acyl substitution.
Q2: What are the primary safety concerns when handling the reagents for this synthesis?
A2: The synthesis of this compound involves several hazardous materials that require strict safety protocols:
-
Nitric Acid: Highly corrosive and a strong oxidizer. It can cause severe skin and eye burns. Inhalation of its fumes is harmful and can lead to respiratory irritation.[1] Nitric acid reacts violently with many organic compounds and metals.[1]
-
Ammonia: Can be corrosive and cause skin and eye burns, especially in concentrated solutions. Inhalation can lead to respiratory irritation. Anhydrous ammonia is a high-pressure gas and requires specialized handling.[2]
-
This compound (Product): This compound is a flammable solid and is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and eye irritation and may cause respiratory irritation.[3]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Troubleshooting Guides
Step 1: Synthesis of Ethyl Nitroacetate
Q3: My ethyl nitroacetate synthesis has a low yield. What are the possible causes and solutions?
A3: Low yields in the synthesis of ethyl nitroacetate can be attributed to several factors:
| Possible Cause | Troubleshooting/Optimization |
| Poor Temperature Control | The reaction is temperature-dependent and should be carried out at low temperatures (e.g., 0-5 °C) to minimize side reactions.[4] Use an efficient cooling bath and monitor the internal temperature closely. |
| Inefficient Mixing | Inadequate mixing can lead to localized "hot spots" and side reactions. Ensure vigorous and consistent stirring throughout the reaction. |
| Side Reactions | The intermediate alkyl nitroacetoacetate can undergo condensation to form byproducts. It is also highly reactive towards nucleophiles like water.[5] Ensure anhydrous conditions and prompt cleavage of the intermediate. |
Step 2: Ammonolysis of Ethyl Nitroacetate to this compound
Q4: The ammonolysis of my ethyl nitroacetate is slow or incomplete. How can I improve the conversion?
A4: To drive the ammonolysis reaction to completion, consider the following:
| Possible Cause | Troubleshooting/Optimization |
| Insufficient Ammonia | Use a sufficient excess of ammonia to favor the forward reaction. This can be in the form of concentrated aqueous ammonia or by bubbling ammonia gas through the reaction mixture.[6] |
| Low Reaction Temperature | While higher temperatures can increase the reaction rate, they may also lead to side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. |
| Poor Solubility | If the ester is not fully soluble in the reaction medium, consider using a co-solvent like methanol or ethanol to improve miscibility.[6] |
Q5: I am observing significant side product formation during ammonolysis. What are the likely side reactions and how can I minimize them?
A5: The primary side reaction of concern during the ammonolysis of α,β-unsaturated esters is conjugate addition.[7]
| Side Reaction | Mitigation Strategy |
| Conjugate Addition | This occurs when ammonia adds to the carbon-carbon double bond of the ester. To minimize this, control the reaction temperature (lower temperatures are generally better) and the concentration of methoxide ions if using a sodium methoxide catalyst.[7] |
| Hydrolysis of Ester | If using aqueous ammonia, hydrolysis of the starting ester to the corresponding carboxylic acid can occur. Using anhydrous ammonia in an organic solvent can prevent this. |
Experimental Protocols
Laboratory-Scale Synthesis of Ethyl Nitroacetate
This protocol is based on the nitration of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Acetic anhydride
-
Concentrated sulfuric acid
-
90% Nitric acid
-
Ethanol (ice-cold)
-
Ice
Procedure:
-
Prepare a solution of acetic anhydride and a catalytic amount of concentrated sulfuric acid.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, cool the acetic anhydride/sulfuric acid solution to 0 °C.
-
Slowly add ethyl acetoacetate while maintaining the temperature between 0-5 °C.
-
Slowly add 90% nitric acid via the addition funnel, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 15-20 °C for 2 hours.
-
Pour the reaction mixture into ice-cold ethanol with stirring.
-
Allow the mixture to stir overnight at room temperature.
-
The product, ethyl nitroacetate, can be isolated and purified by extraction and distillation. The yield can be determined by gas chromatography.[4]
Laboratory-Scale Synthesis of this compound via Ammonolysis
This protocol outlines the conversion of ethyl nitroacetate to this compound.
Materials:
-
Ethyl nitroacetate
-
Concentrated ammonium hydroxide (28%) or ammonia in methanol
-
Ethanol (optional co-solvent)
Procedure:
-
In a pressure-resistant flask, dissolve ethyl nitroacetate in a minimal amount of ethanol (if necessary).
-
Cool the solution in an ice bath.
-
Add an excess of cold, concentrated ammonium hydroxide or a saturated solution of ammonia in methanol.
-
Seal the flask and allow it to stand at room temperature for at least 48 hours with occasional shaking.[8]
-
After the reaction is complete, cool the mixture and collect the precipitated this compound by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.[9]
Scale-Up from Lab to Pilot Plant
Logical Workflow for Scale-Up
Caption: Logical workflow for scaling up this compound synthesis.
Troubleshooting Pilot-Scale Production
Q6: We are experiencing a significant exotherm during the pilot-scale nitration reaction. How can we manage this?
A6: Nitration reactions are highly exothermic, and heat management is critical during scale-up.
| Issue | Mitigation Strategy |
| Poor Heat Dissipation | Pilot plant reactors have a lower surface-area-to-volume ratio than lab glassware, leading to less efficient heat dissipation. Ensure the reactor's cooling system (jacket, coils) has sufficient capacity to handle the heat load.[10] |
| Reagent Addition Rate | The rate of addition of the nitrating agent directly controls the rate of heat generation. Implement a slow, controlled addition of the nitrating mixture. Consider using a dosing pump for precise control. |
| Inadequate Mixing | Poor mixing can create localized hot spots, increasing the risk of runaway reactions. Ensure the agitator design and speed are adequate for the reactor volume and viscosity of the reaction mass.[10] |
Q7: The ammonolysis reaction is difficult to control at the pilot scale, and we are seeing inconsistent product quality. What should we consider?
A7: Controlling amidation reactions at scale requires careful consideration of several parameters.
| Issue | Mitigation Strategy |
| Ammonia Handling | Handling large quantities of ammonia safely is a primary concern. Use a closed system for ammonia addition to prevent exposure. Ensure adequate ventilation and have emergency procedures in place.[2] |
| Reaction Monitoring | Implement Process Analytical Technology (PAT) to monitor the reaction in real-time. Techniques like in-situ IR or Raman spectroscopy can track the consumption of the ester and the formation of the amide, allowing for better process control.[11][12] |
| Product Isolation and Purification | At a larger scale, filtration and drying of the product can be challenging. Optimize the recrystallization solvent and conditions for efficient purification and good crystal form. Ensure the filtration and drying equipment is appropriately sized.[9] |
Process Analytical Technology (PAT) Integration
Caption: Integration of PAT for real-time monitoring of the ammonolysis reaction.
By implementing these guidelines and carefully considering the specific challenges of each reaction step, the scale-up of this compound synthesis from the laboratory to the pilot plant can be achieved safely and efficiently.
References
- 1. science.cleapss.org.uk [science.cleapss.org.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C2H4N2O3 | CID 279256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5162572A - Process for preparation of nitroacetate - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Sciencemadness Discussion Board - Use of ammonium hydroxide in ammonolysis. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
- 12. hamiltoncompany.com [hamiltoncompany.com]
Technical Support Center: Optimizing 2-Nitroacetamide Reactions
Welcome to the technical support center for the synthesis and optimization of 2-Nitroacetamide reactions. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the amidation of an alkyl nitroacetate, such as ethyl nitroacetate, with ammonia. This process involves the nucleophilic substitution of the ester's alkoxy group (-OEt) with an amino group (-NH2). While other routes, like the direct nitration of acetamide, are conceivable, they are often problematic and lead to poor yields and side products.
Q2: What types of catalysts are effective for the amidation of ethyl nitroacetate?
A2: The amidation of esters can be a slow reaction that often requires catalytic activation. Effective catalysts for this transformation are typically basic. Alkali metal alkoxides, which can be added directly or formed in situ, are powerful catalysts for this reaction.[1] For related direct amidation reactions of carboxylic acids, which share mechanistic similarities, borane-based catalysts like ammonia-borane have also been shown to be effective.[2][3][4]
Q3: My amidation reaction is slow or incomplete. What are the first troubleshooting steps?
A3: If you are experiencing low conversion, consider the following:
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Catalyst Activity: Ensure your catalyst is active. Alkali metal alkoxides are sensitive to moisture and can be deactivated. Use freshly prepared catalyst or ensure it has been stored under anhydrous conditions.
-
Reagent Purity: Water is generally unfavorable as it can lead to saponification (hydrolysis) of the ester, which consumes the catalyst.[1] Ensure your starting ester, ammonia source, and solvent are anhydrous.
-
Temperature: While some amidations proceed at room temperature, especially with a potent catalyst, gentle heating may be required to increase the reaction rate. Monitor for potential decomposition of the heat-sensitive nitro-compound.
-
Byproduct Removal: The amidation of an ester is a reversible reaction that produces an alcohol byproduct (e.g., ethanol).[5] Removing this byproduct as it forms can shift the equilibrium toward the product, driving the reaction to completion.[5]
Q4: What are common side products in the synthesis of this compound?
A4: During the amidation of ethyl nitroacetate, potential side reactions can lead to impurities. These include:
-
Saponification: If water is present, the ester can be hydrolyzed to nitroacetic acid, especially under basic conditions.
-
Decomposition: Nitro-compounds can be unstable. The strongly basic conditions from alkali metal alkoxide catalysts or elevated temperatures could lead to the degradation of the starting material or product.
-
Further Reactions: The product, this compound, still contains an active methylene group (the CH2 between the nitro and amide groups) which could potentially undergo further reactions depending on the conditions.
Troubleshooting Guide: Amidation of Ethyl Nitroacetate
This guide addresses common problems encountered during the synthesis of this compound from ethyl nitroacetate and ammonia.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Yield | Inactive catalyst (e.g., decomposed alkoxide). | Use a freshly prepared solution of the alkali metal alkoxide catalyst. Ensure all reagents and solvents are anhydrous. | [1] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC. If the reaction is stalled, consider gentle heating while monitoring for decomposition. | ||
| Reversible reaction at equilibrium. | If feasible for your setup, remove the alcohol byproduct (ethanol) as it forms, for example by using a Dean-Stark trap or applying a vacuum. | [5] | |
| Formation of Acidic Impurities | Presence of water in the reaction mixture. | Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |
| Catalyst promoting ester hydrolysis (saponification). | Use the minimum effective amount of catalyst. Ensure anhydrous conditions to favor amidation over hydrolysis. | [1] | |
| Product Decomposition (Darkening of Reaction Mixture) | Reaction temperature is too high. | Run the reaction at a lower temperature. If an exothermic reaction occurs upon catalyst addition, add the catalyst slowly at 0 °C. | |
| Product instability under strong base. | Neutralize the reaction mixture promptly during workup once the reaction is complete. Avoid prolonged exposure of the product to the basic catalyst. | ||
| Difficult Purification | Similar polarity of starting material and product. | Optimize the reaction to drive it to completion, minimizing residual starting material. Utilize column chromatography with a carefully selected solvent system to improve separation. | |
| Presence of multiple byproducts. | Re-evaluate the reaction conditions (catalyst, temperature, solvent) to improve selectivity. Anhydrous conditions are critical to prevent water-related side products. | [1] |
Catalyst Selection and Comparison
While the direct amidation of ethyl nitroacetate often relies on stoichiometric bases or catalytic alkoxides, related amide bond-forming reactions utilize a broader range of catalysts. Understanding these can help in developing novel or optimized protocols.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Alkali Metal Alkoxides | Sodium methoxide, Sodium ethoxide | Anhydrous solvents (e.g., methanol, ethanol, or liquid ammonia); Room temp. to moderate heat. | Highly potent for ester amidation; Readily available or easily formed in situ. | Highly sensitive to water; Can promote side reactions like saponification.[1] |
| Heterogeneous Nickel | Ni-L1@TiO₂ | 20 bar H₂, 130 °C, 24 h | Enables reductive amidation of esters with nitro compounds directly; Catalyst is recyclable. | Requires high pressure and temperature; Primarily demonstrated for nitroarene reduction.[6][7][8] |
| Group (IV) Metal Alkoxides | Zr(Ot-Bu)₄ with HOAt additive | Anhydrous solvent; No azeotropic reflux needed. | Catalytic system for unactivated esters; Tolerates diverse functional groups. | May show low reactivity with substrates capable of chelation.[9] |
| Borane Catalysts | Ammonia-borane (AB) | 10 mol% catalyst loading; Refluxing solvent (e.g., xylenes). | Efficient for direct amidation of carboxylic acids; High functional group tolerance. | Primarily demonstrated for carboxylic acids, not esters.[2][3][4] |
Experimental Protocols
Representative Protocol: Base-Catalyzed Amidation of Ethyl Nitroacetate
This protocol is a representative procedure based on established principles of ester amidation and should be adapted and optimized for specific laboratory conditions.
1. Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add anhydrous methanol.
-
Introduce a continuous stream of dry ammonia gas through the methanol at 0 °C until a saturated solution is obtained. Alternatively, a solution of ammonia in an appropriate alcohol can be used.
-
Add ethyl nitroacetate (1.0 eq) to the methanolic ammonia solution.
2. Catalyst Addition:
-
Prepare a solution of sodium methoxide (e.g., 0.1 - 0.3 eq) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the reaction mixture at 0 °C with vigorous stirring. An exothermic reaction may be observed.[1]
3. Reaction Monitoring:
-
Allow the reaction to stir at room temperature or with gentle warming.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or HPLC until the starting ester spot is consumed.
4. Workup and Purification:
-
Once the reaction is complete, carefully neutralize the mixture by adding an acid, such as acetic acid or dilute HCl, until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Extract the crude product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude this compound by recrystallization or column chromatography.
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low conversion in this compound synthesis.
References
- 1. US2464094A - Process for the amidation of esters - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Ester–Amide Exchange Using Group (IV) Metal Alkoxide–Activator Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nitrating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nitration, the introduction of a nitro group (-NO₂) into an organic molecule, is a fundamental and versatile transformation in organic synthesis. The resulting nitro compounds are crucial intermediates in the production of a wide array of pharmaceuticals, dyes, explosives, and specialty chemicals. The choice of nitrating agent is a critical parameter that significantly influences the yield, regioselectivity, and safety of the reaction. This guide provides a comprehensive comparison of commonly employed nitrating agents, offering experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic endeavors.
While the initial query concerned 2-nitroacetamide, it is important to clarify that this compound (also known as α-nitroacetamide) is a compound that can be synthesized but is not typically employed as a nitrating agent itself. Rather, the nitration of acetanilide is a common laboratory procedure that yields ortho- and para-nitroacetanilide. This guide will therefore focus on a comparison of established and widely used nitrating agents.
Comparison of Common Nitrating Agents
The efficacy of a nitrating agent is evaluated based on several key parameters, including reaction rate, yield, regioselectivity, substrate scope, and safety considerations. Below is a summary of the performance of three widely used nitrating systems.
| Nitrating Agent | Typical Substrate | Reaction Conditions | Yield (%) | Regioselectivity (ortho:meta:para) | Key Advantages | Key Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | Acetanilide | 0-10°C | ~90% | Varies, para is major | Low cost, high reactivity, widely applicable. | Highly corrosive, strongly acidic, can lead to oxidation of sensitive substrates.[1][2] |
| Nitric Acid in Acetic Anhydride (Acetyl Nitrate) | Acetanilide | 0-5°C | ~85% | ortho is major | Milder conditions than mixed acid, favors ortho-nitration for certain substrates. | Can be explosive, requires careful temperature control. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Deactivated Aromatics | Room Temperature | High | Varies | High reactivity for unreactive substrates, non-acidic medium. | Expensive, moisture-sensitive. |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible and safe laboratory work. The following sections provide step-by-step procedures for the nitration of acetanilide using two common nitrating agents.
Protocol 1: Nitration of Acetanilide using Mixed Acid (HNO₃/H₂SO₄)
This protocol describes the classic method for the nitration of acetanilide to produce primarily p-nitroacetanilide.
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Ice
-
Ethanol (for recrystallization)
-
Distilled Water
Procedure:
-
In a flask, dissolve acetanilide in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.[3]
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[3]
-
Add the nitrating mixture dropwise to the acetanilide solution over a period of 30 minutes, ensuring the internal temperature does not rise above 10°C.[2]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.
-
Carefully pour the reaction mixture over a beaker of crushed ice with vigorous stirring.[2]
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.[2]
-
Recrystallize the crude product from ethanol to obtain purified p-nitroacetanilide.
Protocol 2: Nitration of Acetanilide using Nitric Acid in Acetic Anhydride (Acetyl Nitrate)
This method often favors the formation of the o-nitro isomer.
Materials:
-
Acetanilide
-
Acetic Anhydride
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Suspend acetanilide in cold acetic anhydride in a flask equipped with a stirrer.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a cold solution of concentrated nitric acid in acetic anhydride dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Pour the reaction mixture into a beaker of ice water and stir until the excess acetic anhydride has hydrolyzed.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to separate the ortho and para isomers.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the processes involved.
References
A Comparative Guide to 2-Nitroacetamide and Related Nitro Compounds for Drug Development
Introduction
The nitro group (–NO₂) is a unique and versatile functional group in medicinal chemistry. Its strong electron-withdrawing nature and polarity can significantly influence a molecule's pharmacokinetics and pharmacodynamics.[1] While often associated with toxicity concerns, leading to its classification as a potential "structural alert," the nitro group is integral to the therapeutic efficacy of numerous approved drugs, particularly in the antimicrobial and anticancer fields.[2][3][4] Many nitro-drugs function as prodrugs, requiring bioreductive activation to exert their effects. This process, however, can also lead to the generation of reactive intermediates responsible for toxicity.[1][5]
This guide provides a comparative analysis of 2-Nitroacetamide, a simple aliphatic nitro compound, against other structurally and functionally relevant nitro compounds. Due to the limited publicly available data on this compound, this analysis leverages data from well-characterized compounds to provide a framework for future research and to highlight its potential within the broader landscape of nitro-based therapeutics.
Compound Profiles and Comparative Data
For this analysis, this compound is compared with a simple aliphatic nitroalkane (Nitromethane), an aromatic analogue (2-Nitroacetanilide), and a widely used therapeutic agent (Metronidazole). This selection provides a basis for comparison across different structural classes and applications.
| Property | This compound | Nitromethane | 2-Nitroacetanilide | Metronidazole |
| Chemical Formula | C₂H₄N₂O₃[6] | CH₃NO₂ | C₈H₈N₂O₃[7] | C₆H₉N₃O₃ |
| Molecular Weight | 104.07 g/mol [6] | 61.04 g/mol | 180.16 g/mol [7] | 171.15 g/mol |
| Structure | Aliphatic Nitroamide | Aliphatic Nitroalkane | Aromatic Nitroanilide | Nitroimidazole |
| Melting Point | Data not available | -29 °C | 90-94 °C[8] | 159-163 °C |
| Primary Significance | Research chemical, limited data[6] | Solvent, fuel, chemical intermediate | Synthesis intermediate[9] | Antibacterial and antiprotozoal drug[2] |
Table 1: Physicochemical Properties of Selected Nitro Compounds.
Mechanism of Action: The Role of Bioreductive Activation
A common mechanism of action for many biologically active nitro compounds is their reduction within target cells.[10] This process is often catalyzed by nitroreductase enzymes, particularly under hypoxic (low oxygen) conditions found in anaerobic bacteria or solid tumors.[1] The reduction proceeds in stages, from the parent nitro compound to highly reactive nitroso and hydroxylamine intermediates, and finally to the non-toxic amine.[10][11] These reactive intermediates can induce cellular damage by covalently binding to DNA and proteins, leading to cell death.[11][12]
References
- 1. svedbergopen.com [svedbergopen.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. This compound | C2H4N2O3 | CID 279256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamide, N-(2-nitrophenyl)- [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Analytical Methods for the Validation of 2-Nitroacetamide Purity
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates like 2-Nitroacetamide is a critical step in drug development and manufacturing, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical techniques for the validation of this compound purity. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents illustrative methodologies and performance data based on established analytical principles and methods for structurally related aliphatic and nitro-containing compounds.
The primary analytical methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's suitability is evaluated based on its principles of separation, detection, and quantification, providing a framework for selecting the most appropriate technique for purity assessment and impurity profiling.
Comparison of Analytical Methods
The selection of an analytical method for purity validation is contingent on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural information. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Suitable for polar compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity. |
| Linearity (r²) | Typically > 0.999 | Typically > 0.995 | Excellent for quantitative applications (>0.999). |
| Limit of Detection (LOD) | Low ng/mL to µg/mL range. | pg/mL to low ng/mL range. | µg/mL to mg/mL range, generally less sensitive than chromatographic methods. |
| Limit of Quantitation (LOQ) | Low µg/mL range. | ng/mL range. | mg/mL range. |
| Accuracy (Recovery %) | Typically 98-102% | Typically 90-110% (can be affected by derivatization efficiency). | High, as it can be a primary ratio method. |
| Precision (RSD %) | < 2% | < 5% | < 1% for qNMR. |
| Sample Throughput | High | Medium | Low to Medium |
| Impurity Profiling | Excellent for detecting and quantifying known and unknown impurities. | Excellent for identifying volatile impurities through mass spectral libraries. | Excellent for structural elucidation of unknown impurities. |
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate and reproducible purity determination. The following protocols are illustrative and would require optimization and validation for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the purity assessment of pharmaceutical compounds. A reversed-phase HPLC method is generally suitable for a polar compound like this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the nitro functional group).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (initial conditions) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
Validation Parameters:
-
Specificity: Assessed by analyzing a placebo and a spiked sample to ensure no interference from excipients or impurities.
-
Linearity: Determined by analyzing a series of solutions over a concentration range (e.g., 1-200 µg/mL).
-
Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a placebo matrix.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar and potentially thermally labile compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or with derivatization, a DB-5ms).
Derivatization (Illustrative Example - Silylation):
-
Dry the sample and dissolve in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions in the derivatization solvent and subject them to the derivatization procedure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds. Quantitative NMR (qNMR) can be used to determine the purity of a substance without the need for a reference standard of the analyte itself, by using a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Parameters for ¹H NMR:
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation for qNMR:
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
-
The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.
Caption: A general workflow for analytical method validation.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting an appropriate analytical method for purity assessment based on the analyte's properties and the analytical requirements.
Caption: A decision tree for selecting an analytical method.
Spectroscopic Techniques for Structural Confirmation of 2-Nitroacetamide Products: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2-nitroacetamide and its potential reaction products. It is designed to assist researchers in selecting the most appropriate analytical methods for their specific needs, offering objective comparisons and supporting experimental data.
At a Glance: Method Comparison
The definitive structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Each method provides unique and complementary information. While X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids, spectroscopic methods offer invaluable insights into the connectivity, functional groups, and molecular weight of compounds in various states.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atomic connectivity, chemical environment of nuclei | Presence of functional groups | Molecular weight, elemental composition, fragmentation pattern | Precise 3D atomic coordinates, bond lengths, and angles |
| Sample Requirement | Solution (typically mg) | Solid, liquid, or gas (mg) | Small amount (µg to ng) | High-quality single crystal |
| Throughput | High | High | High | Low to medium |
| Cost | Medium to High | Low | Medium | High |
| Data Interpretation | Requires expertise in spectral analysis | Relatively straightforward | Requires analysis of fragmentation patterns | Specialized software and expertise |
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for structural confirmation.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~5.3 | Singlet | -CH₂- |
| ¹H | ~7.5 - 8.0 | Broad Singlet | -NH₂ |
| ¹³C | ~75 | - | -CH₂- |
| ¹³C | ~165 | - | -C(O)NH₂ |
Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amide) |
| ~1680 | Strong | C=O stretch (amide I band) |
| ~1560 | Strong | N-O asymmetric stretch (nitro) |
| ~1350 | Strong | N-O symmetric stretch (nitro) |
Table 3: Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity | Assignment |
| 104 | Moderate | [M]⁺ (Molecular ion) |
| 58 | High | [M - NO₂]⁺ |
| 44 | High | [C(O)NH₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms in the this compound molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of 300 MHz or higher. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound product.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound product directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the clean, empty ATR crystal, which will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Presentation: The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound product.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.
Visualization of Analytical and Metabolic Pathways
The following diagrams illustrate the general workflow for spectroscopic analysis and a potential metabolic pathway for nitroaromatic compounds.
Comparative Analysis of 2-Nitroacetamide and its Analogs: A Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-nitroacetamide and its structurally related analogs. Understanding the subtle yet significant impact of structural modifications on the reactivity of these compounds is crucial for their application in synthetic chemistry and drug development. The electron-withdrawing nature of the nitro group profoundly influences the acidity of the α-carbon hydrogen and the susceptibility of the molecule to various chemical transformations. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key reaction mechanisms to provide a comprehensive overview of their structure-activity relationships.
Quantitative Comparison of Reactivity
The reactivity of this compound analogs, particularly the acidity of the C-H bond at the α-position to the nitro group, is a key determinant of their chemical behavior. The following table summarizes available data comparing this compound and some of its N-substituted analogs. A higher reactive ratio, as determined by computational studies, indicates a greater propensity for the compound to undergo deprotonation at the α-carbon.
| Compound | Structure | Reactive Ratio (x_p)[1] | Experimentally Determined pKa |
| This compound | Not Reported | 5.75[2] | |
| N,N-dimethyl-2-nitroacetamide | 0.07 | Not Reported | |
| N-(2-aminoethyl)-2-nitroacetamide HCl | 0.18 | ~4.5 (estimated from titration curve)[1] | |
| 1-(Morpholin-4-yl)-2-nitroethanone | 0.11 | Not Reported |
Note: The reactive ratio (x_p) is a computationally derived parameter representing the fraction of successful reactive trajectories in a simulated deprotonation experiment. A higher value suggests greater reactivity.[1] The pKa of N-(2-aminoethyl)-2-nitroacetamide HCl was estimated from the provided titration curve in the source.
Structure-Reactivity Relationship
The data, though limited, suggests that substitution on the amide nitrogen significantly influences the C-H acidity of the α-carbon. The presence of an ammonium group in N-(2-aminoethyl)-2-nitroacetamide hydrochloride leads to a notable increase in reactivity compared to the N,N-dimethyl analog.[1] This can be attributed to the electron-withdrawing inductive effect of the protonated amine, which further stabilizes the resulting nitronate anion. The morpholino-substituted analog exhibits intermediate reactivity.[1]
The strong electron-withdrawing nature of the nitro group is the primary driver of the acidity of the α-proton.[3] This acidity facilitates the formation of a nitronate intermediate, which is a key step in many reactions involving nitro compounds. The stability of this nitronate, and therefore the reactivity of the parent compound, is modulated by the electronic and steric properties of the substituents on the amide nitrogen.[4]
Key Reaction Mechanisms and Pathways
The reactivity of this compound and its analogs is central to several important chemical transformations. The formation of a nitronate ion upon deprotonation is a critical step that initiates these pathways.
Nitronate Formation and Resonance
The acidity of the α-hydrogen in 2-nitroacetamides allows for deprotonation by a base, leading to the formation of a resonance-stabilized nitronate ion. This is a fundamental step that precedes many of the reactions these compounds undergo.
Caption: Deprotonation of this compound to form a resonance-stabilized nitronate ion.
The Henry (Nitroaldol) Reaction
The nucleophilic nitronate ion can add to carbonyl compounds in a classic carbon-carbon bond-forming reaction known as the Henry or nitroaldol reaction. This reaction is of significant importance in organic synthesis for the creation of β-nitro alcohols.
Caption: Workflow for the Henry (Nitroaldol) reaction involving a this compound analog.
Experimental Protocols
Accurate determination of reactivity parameters is essential for a reliable comparison of this compound and its analogs. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the this compound analog with a standard solution of a strong base while monitoring the pH.
Materials:
-
This compound analog (e.g., 0.01 M solution)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a solution of the this compound analog of known concentration in deionized water.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume of the analog solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring gently.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, known increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly and begins to plateau.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry
The rate of hydrolysis of this compound analogs can be monitored by observing the change in UV-Vis absorbance over time, assuming the product of hydrolysis has a different absorption spectrum from the starting material.
Materials:
-
This compound analog
-
Buffer solutions of desired pH
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Determine the UV-Vis absorption spectra of the this compound analog and its expected hydrolysis product (e.g., nitroacetic acid and the corresponding amine) to identify a wavelength where the change in absorbance is maximal.
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., acetonitrile or water).
-
Equilibrate the buffer solution to the desired reaction temperature in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the stock solution of the analog to the pre-heated buffer in the cuvette, ensuring rapid mixing. The final concentration of the analog should be such that the absorbance is within the linear range of the instrument.
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.
-
The reaction is followed until no significant change in absorbance is observed, indicating the completion of the reaction.
-
The rate constant (k) can be determined by plotting the natural logarithm of the absorbance (or a function of absorbance, depending on the reaction order) versus time. For a first-order reaction, this plot will be linear, and the rate constant is the negative of the slope.
Conclusion
The reactivity of this compound and its analogs is a nuanced function of their molecular structure. The strong electron-withdrawing nitro group imparts significant acidity to the α-hydrogen, a property that is finely tunable through N-substitution on the amide. This guide provides a foundational understanding of these structure-reactivity relationships, supported by the available quantitative data and detailed experimental protocols. For professionals in drug discovery and organic synthesis, a thorough appreciation of these principles is invaluable for the rational design and application of this versatile class of compounds. Further research providing a broader set of experimental pKa values and kinetic data for a systematically varied series of analogs would greatly enhance our predictive understanding of their reactivity.
References
A Comparative Performance Evaluation of 2-Nitroacetamide in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 2-Nitroacetamide and its alternatives in various solvent systems, supported by available experimental data. Due to the limited publicly available data for this compound, performance metrics for the closely related compound, 2-Nitroacetanilide, are used as a proxy for comparative purposes. This information is intended to guide solvent selection for synthesis, formulation, and other research applications.
Executive Summary
This compound is a nitro-containing organic compound with potential applications in organic synthesis. Its performance, including solubility, stability, and reactivity, is critically dependent on the solvent system employed. This guide outlines the expected performance of this compound based on data from its analogue, 2-Nitroacetanilide, and compares it with other relevant compounds.
Data Presentation
The following tables summarize the quantitative data for 2-Nitroacetanilide, serving as a proxy for this compound, and its alternatives.
Table 1: Solubility of 2-Nitroacetanilide and Alternatives in Various Solvents
| Compound | Solvent | Solubility (g/L) | Temperature (°C) | Comments |
| 2-Nitroacetanilide (proxy for this compound) | Water (cold) | Slightly soluble | Room Temperature | Qualitative data.[1] |
| 2-Nitroacetanilide (proxy for this compound) | Water (boiling) | Soluble | 100 | Qualitative data.[1] |
| 2-Nitroacetanilide (proxy for this compound) | Water | 2.2 | Room Temperature | Quantitative data.[1] |
| 2-Nitroacetanilide (proxy for this compound) | Ethanol | Soluble | Room Temperature | Qualitative data.[1] |
| 2-Nitroacetanilide (proxy for this compound) | Benzene | Soluble | Room Temperature | Qualitative data.[1] |
| 2-Nitroacetanilide (proxy for this compound) | Chloroform | Soluble | Room Temperature | Qualitative data.[1] |
| 2-Nitroacetanilide (proxy for this compound) | Alkali Solution | Soluble | Room Temperature | Qualitative data.[1] |
| Nitroacetic Acid | Water | Soluble | Room Temperature | Qualitative data.[2] |
Table 2: Stability Profile of 2-Nitroacetanilide and Related Nitro-Compounds
| Compound | Condition | Stability | Key Observations |
| 2-Nitroacetanilide | Standard Conditions | Stable | Incompatible with strong oxidizing agents.[1][3][4] |
| Primary Nitroalkanes | Alkaline Solution | Decomposition | Undergo decomposition in alkaline conditions.[5] |
| Nitroalkanes | Thermal Stress | Exothermic Decomposition | All tested nitroalkanes showed significant exothermic decomposition.[6] |
Table 3: Reaction Kinetics Data (Hypothetical for a Representative Reaction)
As specific kinetic data for a representative reaction of this compound in different solvents is not available, this table presents a hypothetical comparison based on general principles of reaction kinetics in different solvent types.
| Solvent System | Solvent Type | Expected Relative Rate Constant (k_rel) | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High | Can stabilize charged intermediates and transition states. |
| Acetonitrile | Polar Aprotic | Moderate to High | Polarity can facilitate reactions involving polar reactants. |
| Ethanol | Polar Protic | Moderate | Can participate in hydrogen bonding, potentially solvating reactants and affecting rates. |
| Tetrahydrofuran (THF) | Nonpolar | Low to Moderate | Lower polarity may be less effective for reactions with polar or ionic species. |
| Toluene | Nonpolar | Low | Generally suitable for nonpolar reactants. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound.
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various solvent systems.
Methodology (Shake-Flask Method):
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, thermostated vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Allow the suspension to settle, then carefully withdraw a sample of the supernatant.
-
Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Evaluation of Chemical Stability
Objective: To assess the stability of this compound in different solvents under various conditions.
Methodology (Forced Degradation Study):
-
Sample Preparation: Prepare solutions of this compound in the selected solvents at a known concentration.
-
Stress Conditions: Subject the solutions to various stress conditions, including:
-
Acidic/Basic Hydrolysis: Add a strong acid (e.g., HCl) or base (e.g., NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Add an oxidizing agent (e.g., H₂O₂) and store at a controlled temperature.
-
Thermal Stress: Store the solution at elevated temperatures.
-
Photostability: Expose the solution to a controlled light source (e.g., UV lamp).
-
-
Time-Point Analysis: At specified time intervals, withdraw samples and analyze the concentration of the remaining this compound and the formation of any degradation products using a stability-indicating HPLC method.
-
Kinetic Analysis: Determine the degradation rate constant and half-life by plotting the concentration of this compound versus time.
Measurement of Reaction Kinetics
Objective: To determine the rate law and rate constant for a representative reaction of this compound in different solvent systems.
Methodology (Initial Rates Method):
-
Reaction Setup: Prepare a series of reactions with varying initial concentrations of this compound and other reactants in the chosen solvent, while keeping the temperature constant.
-
Monitoring: Monitor the progress of the reaction over time by measuring the concentration of a reactant or product using a suitable analytical technique (e.g., spectroscopy, chromatography).
-
Initial Rate Calculation: Determine the initial rate of reaction for each experiment by calculating the slope of the concentration versus time plot at t=0.
-
Rate Law Determination: By comparing the initial rates at different initial concentrations, determine the order of the reaction with respect to each reactant and the overall rate law.
-
Rate Constant Calculation: Calculate the rate constant (k) from the determined rate law and experimental data.
Mandatory Visualization
The following diagrams illustrate key aspects of the performance evaluation of this compound.
Caption: Experimental workflow for evaluating this compound performance.
Caption: A representative nitroacetylation reaction pathway.
Caption: Logical comparison of this compound performance in different solvent types.
References
- 1. chembk.com [chembk.com]
- 2. CAS 625-75-2: 2-Nitroacetic acid | CymitQuimica [cymitquimica.com]
- 3. 552-32-9 CAS MSDS (2'-NITROACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2'-NITROACETANILIDE | 552-32-9 [chemicalbook.com]
- 5. 285. The decomposition of primary nitramines in alkaline solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Cross-Validation of 2-Nitroacetamide: Exploring Potential Biological Activity Through Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Nitroacetamide, a nitroaromatic compound of interest in chemical and biological research. Due to a scarcity of direct experimental data on this compound's biological activity, this document establishes a baseline for potential efficacy and cytotoxicity by cross-validating its known physicochemical properties with data from structurally related analogs, particularly substituted 2-chloro-N-phenylacetamides and other nitro-containing compounds. The following sections detail the available data, propose standardized experimental protocols for its evaluation, and visualize potential mechanisms of action.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are foundational to its biological activity, influencing factors such as solubility, membrane permeability, and receptor binding. Below is a comparison of the computed and experimental properties of this compound and a common related compound, 2'-Nitroacetanilide.[1][2]
| Property | This compound | 2'-Nitroacetanilide |
| Molecular Formula | C₂H₄N₂O₃ | C₈H₈N₂O₃ |
| Molecular Weight | 104.07 g/mol | 180.16 g/mol [2] |
| CAS Number | 14011-21-3[1] | 552-32-9[2] |
| Melting Point | Data not available | 90-94 °C |
| Boiling Point | Data not available | Data not available |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| LogP (Computed) | -0.9[1] | 1.3 |
| GHS Hazard Statements | H228, H302, H312, H315, H319, H332, H335[1] | H315, H319, H335 |
Potential Biological Activity: Insights from Analogs
Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[3][4][5][6] The nitro group is a key pharmacophore, often activated through bioreduction in hypoxic environments to produce cytotoxic radicals.[3][7]
Comparative Anticancer Activity of Phenylacetamide Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various N-(substituted phenyl)-2-chloroacetamide analogs against several human cancer cell lines. This data suggests that substitutions on the phenyl ring, including nitro groups, can significantly influence cytotoxic potency.[8]
| Compound ID | Substitution on Phenyl Ring | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) |
| 3j | 4-NO₂ | 0.76 ± 0.09 | Not Reported | Not Reported |
| 3d | 2-F | 0.6 ± 0.08 | 0.6 ± 0.08 | 0.7 ± 0.4 |
| 3c | 4-F | 87 ± 0.05 | 0.7 ± 0.08 | Not Reported |
| Doxorubicin | Reference Drug | 0.38 ± 0.07 | Not Reported | Not Reported |
Data from Tavallaei, et al. (2025) on phenylacetamide derivatives.[8]
Comparative Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides
The antimicrobial potential of this class of compounds is also evident from the Minimum Inhibitory Concentration (MIC) values against various pathogens. Halogenation and other substitutions on the phenyl ring appear to enhance antimicrobial efficacy, particularly against Gram-positive bacteria.[9]
| Compound | Substitution | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 1 | 4-Cl | 15.62 | 15.62 | > 500 | 62.5 |
| Analog 2 | 4-F | 31.25 | 31.25 | > 500 | 125 |
| Analog 3 | 3-Br | 31.25 | 31.25 | > 500 | 125 |
Data from Perković, et al. (2021) on N-(substituted phenyl)-2-chloroacetamides.[9]
Experimental Protocols
To facilitate the direct evaluation of this compound, the following are detailed methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microplates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) into a 96-well microplate.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microplate to achieve a range of concentrations.
-
Inoculation: Add a standardized suspension of the test microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the microplate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[10]
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11]
-
Cell Seeding: Seed a 96-well plate with a suitable density of the target cancer cell line and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Visualizing Mechanisms and Workflows
Potential Metabolic Activation Pathway of Nitroaromatic Compounds
The biological activity of many nitroaromatic compounds is dependent on their metabolic activation, typically through the reduction of the nitro group to form reactive intermediates that can damage DNA and other macromolecules.
Caption: Generalized metabolic activation of nitroaromatic compounds.
Experimental Workflow for In Vitro Biological Activity Screening
The process of evaluating a novel compound like this compound follows a structured workflow from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for evaluating the biological activity of a new chemical entity.
References
- 1. This compound | C2H4N2O3 | CID 279256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idexx.dk [idexx.dk]
- 11. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Applications of 2-Nitroacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the synthesis and potential applications of 2-Nitroacetamide. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information on closely related compounds to project its likely synthetic routes and biological activities, offering a framework for its experimental validation.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound is not widely documented in the literature. However, based on the established synthesis of structurally similar compounds, particularly nitroacetanilides, a primary route would involve the direct nitration of acetamide. An alternative approach could utilize nitromethane as a key building block.
Proposed Synthetic Pathways
Two plausible synthetic pathways for this compound are outlined below.
Method 1: Direct Nitration of Acetamide
This is a proposed method based on the well-established nitration of acetanilides.[1][2]
-
Reaction: Acetamide is reacted with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, at low temperatures to introduce a nitro group.
-
Advantages: Utilizes readily available and inexpensive starting materials. The reaction conditions are well-understood from analogous reactions.
-
Challenges: The reaction can be highly exothermic and requires careful temperature control to prevent over-nitration or side reactions.[3] The amide functional group might be susceptible to hydrolysis under strong acidic conditions.
Method 2: From Nitromethane
This approach is based on the use of nitromethane as a versatile C1 building block in organic synthesis.[4][5]
-
Reaction: This could involve the reaction of nitromethane with a suitable carbonyl derivative followed by amidation, or a direct C-N bond formation with an appropriate amide synthon.
-
Advantages: Offers a potentially milder alternative to strong acid nitration.
-
Challenges: May require more complex multi-step procedures and specialized reagents.
Quantitative Data for Synthesis
| Parameter | Method 1: Nitration of Acetanilide | Reference |
| Starting Material | Acetanilide | [1] |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Reaction Temperature | -2 to -5 °C | [3] |
| Reaction Time | 6-10 hours (addition) | [3] |
| Yield | 85% | [3] |
| Purity | >99% | [3] |
Detailed Experimental Protocols
Proposed Protocol for Synthesis of this compound via Direct Nitration (Method 1)
This protocol is a hypothetical procedure based on the nitration of similar acetamides.[1][2]
Materials:
-
Acetamide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetamide in a minimal amount of glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetamide solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring.
-
The precipitated this compound is then collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Applications of this compound and Its Derivatives
While specific applications of this compound are not extensively reported, the broader class of aliphatic nitro compounds and acetamide derivatives exhibit a wide range of biological activities, suggesting significant potential for this compound in medicinal chemistry and organic synthesis.[6][7]
Potential Biological Activities
Nitro compounds are known to be versatile pharmacophores and are present in numerous clinically used drugs.[6] The biological activity of many nitro compounds is attributed to the bioreduction of the nitro group to reactive intermediates.[7]
-
Antimicrobial Activity: Nitroaromatic and nitroheterocyclic compounds are well-established antimicrobial agents.[7] Their mechanism often involves the reduction of the nitro group to generate radical species that can damage microbial DNA and other macromolecules.
-
Anticancer Activity: Several nitro compounds have been investigated as anticancer agents. Their mechanism can involve the induction of oxidative stress in cancer cells or acting as hypoxia-activated prodrugs.[6]
-
Anti-inflammatory and Analgesic Activity: Certain acetamide derivatives have shown potential as anti-inflammatory and analgesic agents.
Use in Organic Synthesis
Aliphatic nitro compounds are valuable intermediates in organic synthesis due to the versatile reactivity of the nitro group.[8]
-
Precursor for Heterocyclic Compounds: The nitro group can be readily transformed into other functional groups, making nitro-substituted building blocks valuable for the synthesis of various nitrogen-containing heterocyclic compounds.
-
Carbon-Carbon Bond Formation: The acidic nature of the α-protons in nitroalkanes allows for their use as nucleophiles in various carbon-carbon bond-forming reactions.
Comparative Biological Activity Data
The following table summarizes the biological activities of various nitro-containing compounds and acetamide derivatives, providing a comparative landscape for the potential of this compound.
| Compound Class | Biological Activity | Key Findings | Reference |
| Nitroaromatic Derivatives | Antimicrobial | Effective against various bacteria and fungi through the generation of toxic intermediates upon nitro-group reduction. | [7] |
| Nitro-Group Containing Drugs | Anticancer, Antihypertensive, Antiparasitic | The nitro group is a key pharmacophore in a wide range of therapeutic agents. | [6] |
| Substituted Phenylacetamides | Anticancer | Showed cytotoxic effects against various cancer cell lines. | |
| 2-(Substituted phenoxy) acetamides | Anticancer, Anti-inflammatory, Analgesic | Halogenated derivatives showed promising activity. | [9] |
Visualizing Synthetic Pathways and Applications
Diagram of Proposed Synthesis of this compound
Caption: Proposed synthetic routes to this compound.
Logical Flow of this compound Applications
Caption: Potential applications of this compound.
References
- 1. jcbsc.org [jcbsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitromethane as a nitrogen donor in Schmidt-type formation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments on the chemistry of aliphatic nitro compounds under aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Nitrocompounds, Aliphatic [iloencyclopaedia.org]
Benchmarking 2-Nitroacetamide against new synthetic reagents
A Comparative Guide to Modern Synthetic Nitrating Reagents
Introduction
This guide provides a comparative analysis of modern synthetic reagents for nitration, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. The initial topic of benchmarking 2-Nitroacetamide against new synthetic reagents has been revised, as this compound is not typically employed as a nitrating agent. Its chemical reactivity is centered around the acidity of the α-carbon and reactions of the amide and nitro functional groups.
Therefore, this guide will focus on benchmarking two prominent classes of modern nitrating reagents, N-Nitropyrazoles and Nitronium Salts , against the traditional Mixed Acid (HNO₃/H₂SO₄) method for aromatic nitration. This comparison will provide researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and mechanistic insights to inform their choice of nitrating agent.
Comparative Performance of Nitrating Reagents
The performance of nitrating agents is typically evaluated based on yield, regioselectivity (the ratio of ortho, meta, and para isomers), and reaction conditions. The following table summarizes the performance of 5-methyl-1,3-dinitro-1H-pyrazole (a representative N-Nitropyrazole), Nitronium Tetrafluoroborate (a common nitronium salt), and the conventional Mixed Acid system in the nitration of benzene and toluene.
| Reagent/System | Substrate | Yield (%) | Ortho/Para/Meta Ratio | Reference |
| N-Nitropyrazole (5-methyl-1,3-dinitro-1H-pyrazole) | Benzene | 58-97% | - | [1][2] |
| Toluene | 92% | 63:37:0 | [1][2] | |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Benzene | ~95% | - | [3] |
| Toluene | ~98% | 66:31:3 | [4] | |
| Mixed Acid (HNO₃/H₂SO₄) | Benzene | ~95% | - | [5] |
| Toluene | ~98% | 58:37:5 |
Experimental Protocols
Detailed methodologies for the nitration of aromatic compounds are provided below for each class of reagent.
Nitration using N-Nitropyrazole (5-methyl-1,3-dinitro-1H-pyrazole)
This protocol is adapted from the work of Yang et al. for the mononitration of electron-rich aromatics[1][2].
Materials:
-
Aromatic substrate (e.g., toluene)
-
5-methyl-1,3-dinitro-1H-pyrazole (2o)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Dry acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To a 10 mL oven-dried vial equipped with a magnetic stir bar, add the aromatic substrate (0.2 mmol, 1.0 equiv), 5-methyl-1,3-dinitro-1H-pyrazole (51.2 mg, 0.3 mmol, 1.5 equiv), and Yb(OTf)₃ (12.4 mg, 0.02 mmol, 10 mol %).
-
Add dry acetonitrile (1.0 mL) to the vial.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in about 16 hours.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a thin pad of Celite, eluting with ethyl acetate (10 mL).
-
Concentrate the combined filtrate in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the nitrated aromatic compound.
Nitration using Nitronium Tetrafluoroborate (NO₂BF₄)
This is a general procedure for the nitration of aromatic compounds using nitronium tetrafluoroborate in an aprotic solvent.
Materials:
-
Aromatic substrate (e.g., toluene)
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
Tetramethylene sulfone (sulfolane), anhydrous
-
Ice-water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve the aromatic substrate (0.50 mole) in 100 mL of anhydrous tetramethylene sulfone.
-
Cool the solution to 10-20 °C in an ice bath.
-
In a separate flask, prepare a solution of nitronium tetrafluoroborate (0.55 mole) in 235 g of anhydrous tetramethylene sulfone. Caution: Nitronium tetrafluoroborate is highly reactive and hygroscopic. Handle in a dry atmosphere.
-
Add the nitronium tetrafluoroborate solution dropwise to the stirred solution of the aromatic substrate over 30 minutes, maintaining the temperature between 10-20 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature.
-
Pour the reaction mixture into a beaker containing 500 mL of ice-water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or recrystallization.
Nitration using Mixed Acid (HNO₃/H₂SO₄)
This is a classic and widely used procedure for the nitration of aromatic compounds.
Materials:
-
Aromatic substrate (e.g., toluene)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-salt bath
-
Water
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place a 5 mL conical vial, equipped with a spin vane, in a crystallizing dish filled with an ice-water bath on a magnetic stirrer.
-
Carefully add 1.0 mL of concentrated nitric acid to the vial.
-
While stirring, slowly add 1.0 mL of concentrated sulfuric acid.
-
After the addition of sulfuric acid is complete, add 1.0 mL of toluene dropwise over a period of 5 minutes. Maintain a slow addition rate to control the exothermic reaction.
-
After the addition of toluene, allow the mixture to stir and warm to room temperature. Continue stirring at room temperature for another 5 minutes.
-
Transfer the reaction mixture to a small separatory funnel containing 10 mL of water.
-
Rinse the conical vial with 4 mL of diethyl ether and add it to the separatory funnel.
-
Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the aqueous layer.
-
Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Decant the ether solution into a clean, dry flask and evaporate the solvent in a fume hood to obtain the nitrated product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic steps and a general experimental workflow for aromatic nitration.
Figure 1: General Mechanism of Electrophilic Aromatic Nitration.
Figure 2: Generation of the Active Nitrating Species (Nitronium Ion).
Figure 3: General Experimental Workflow for Aromatic Nitration.
Conclusion
This guide has benchmarked modern nitrating reagents, N-Nitropyrazoles and Nitronium Salts, against the traditional mixed acid method.
-
N-Nitropyrazoles offer a significant advantage in terms of safety and handling, as they are stable solids that can be used under relatively mild, Lewis acid-catalyzed conditions. They provide excellent yields and high regioselectivity, making them a valuable tool for modern organic synthesis, particularly in the context of complex molecules and late-stage functionalization[1][2].
-
Nitronium Salts , such as nitronium tetrafluoroborate, are powerful nitrating agents that can be used in aprotic solvents, avoiding the strongly acidic conditions of the mixed acid system. This can be advantageous for substrates that are sensitive to strong protic acids. They generally provide high yields and good regioselectivity[4].
-
The Mixed Acid method remains a cost-effective and widely used industrial process for nitration. However, it requires the use of highly corrosive and strong acids, and the strongly acidic conditions can be incompatible with sensitive functional groups. The reactions are also highly exothermic and require careful temperature control.
The choice of nitrating agent will ultimately depend on the specific substrate, the desired selectivity, the scale of the reaction, and safety considerations. The newer reagents, while potentially more expensive, offer greater control and milder reaction conditions, expanding the scope of aromatic nitration for complex and sensitive molecules.
References
- 1. Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroacetanilide - Wikipedia [en.wikipedia.org]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. Acetamide, N-(2-nitrophenyl)- [webbook.nist.gov]
- 5. magritek.com [magritek.com]
Safety Operating Guide
Safe Disposal of 2-Nitroacetamide: A Comprehensive Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 2-Nitroacetamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound is classified as a hazardous substance, and all waste containing this chemical must be managed accordingly.
I. Hazard Profile and Safety Summary
This compound is a flammable solid that is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1] As with many organic nitro compounds, it should be handled with care, and all contaminated materials must be treated as hazardous waste.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling this compound.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[3]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are incompatible with this compound and may cause vigorous or explosive reactions.[4]
II. Quantitative Data Summary
The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₄N₂O₃ | [1] |
| Molecular Weight | 104.07 g/mol | [1] |
| GHS Hazard Statements | H228: Flammable solidH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4] |
| Hazardous Decomposition Products | Upon combustion or thermal decomposition, this compound may release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3] |
III. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and any contaminated materials is to manage them as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash. [4]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated solid waste, such as weighing paper, pipette tips, gloves, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, collect the solution in a designated hazardous liquid waste container.
-
Ensure the solvent is compatible with the other contents of the waste container. Do not mix incompatible waste streams.[5]
-
-
Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
-
Step 2: Waste Container Labeling
Properly label all hazardous waste containers with the following information:
-
The words "HAZARDOUS WASTE "[5]
-
The full chemical name: "This compound " and the names of any other constituents in the waste, including solvents, with their approximate percentages.[5]
-
The associated hazards (e.g., "Flammable Solid," "Toxic," "Irritant").
-
The date when the waste was first added to the container (accumulation start date).
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Keep waste containers tightly closed at all times, except when adding waste.[5]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a completed hazardous waste pickup request form, including all the information from the container label.
-
Do not transport hazardous waste yourself.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For small spills, use an absorbent, non-combustible material (e.g., sand, vermiculite) to contain the spill. Avoid generating dust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and your institution's EHS department.
V. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local, state, and federal regulations for hazardous waste disposal.
References
Personal protective equipment for handling 2-Nitroacetamide
Essential Safety and Handling Guide for 2-Nitroacetamide
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this chemical, thereby fostering a culture of safety and building trust in our commitment to value beyond the product itself.
Chemical Profile: this compound is a flammable solid that is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and eye irritation.[1][2][3][4]
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:
-
Flammable Solid: H228 - Flammable solid[1]
-
Acute Toxicity (Oral): H302 - Harmful if swallowed[1]
-
Acute Toxicity (Dermal): H312 - Harmful in contact with skin[1]
-
Acute Toxicity (Inhalation): H332 - Harmful if inhaled[1]
-
Skin Corrosion/Irritation: H315 - Causes skin irritation[1][2]
-
Serious Eye Damage/Eye Irritation: H319 - Causes serious eye irritation[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following recommendations are based on general principles for handling hazardous organic and nitro compounds.[5][6]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[3][6] | Protects against splashes and vapors that can cause severe eye irritation.[2][3][4][6] |
| Skin Protection | Wear a fire/flame-resistant and impervious lab coat, buttoned.[6] Full-length pants and closed-toe shoes are mandatory.[5] | Provides a barrier against accidental skin contact and protects from the flammable nature of the compound.[6] |
| Hand Protection | Handle with chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[5][6] Inspect gloves prior to use.[7] | Prevents skin absorption, which is a primary route of exposure for nitro compounds.[6] |
| Respiratory Protection | All handling should be done in a certified chemical fume hood.[3][5][8] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[6] | Protects against inhalation of harmful dust and vapors.[3][4][6] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂H₄N₂O₃ | PubChem[1] |
| Molecular Weight | 104.07 g/mol | PubChem[1] |
| GHS Hazard Codes | H228, H302, H312, H315, H319, H332 | PubChem[1] |
| Occupational Exposure Limit (OEL) | Not Established | - |
Experimental Protocols: Handling and Disposal
Pre-Handling Checklist
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantities used and the nature of the procedure.
-
PPE Inspection: Inspect all required PPE (gloves, goggles, face shield, lab coat) for integrity.[7]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly by checking the airflow monitor.[5]
-
Spill Kit: Ensure an appropriate spill kit is readily available.[5]
Step-by-Step Handling Procedure
-
Work Area Preparation: Designate a specific area within a certified chemical fume hood for handling this compound.[5]
-
Personal Protective Equipment: Don all required PPE as specified in the table above before entering the designated handling area.
-
Dispensing Solid: To minimize dust generation, handle the solid carefully.[5] Use a spatula that minimizes aerosolization.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[7]
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[9]
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.[8][10]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable, toxic).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all applicable regulations. Do not discharge to the sewer.[7]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C2H4N2O3 | CID 279256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. fishersci.com [fishersci.com]
- 10. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
